molecular formula C4H12Br2N2O2 B13088201 2,4-Diaminobutanoic acid dihydrobromide

2,4-Diaminobutanoic acid dihydrobromide

Katalognummer: B13088201
Molekulargewicht: 279.96 g/mol
InChI-Schlüssel: DCPPMGCNFBQXCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4-Diaminobutanoic acid dihydrobromide is a useful research compound. Its molecular formula is C4H12Br2N2O2 and its molecular weight is 279.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Diaminobutanoic acid dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diaminobutanoic acid dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C4H12Br2N2O2

Molekulargewicht

279.96 g/mol

IUPAC-Name

2,4-diaminobutanoic acid;dihydrobromide

InChI

InChI=1S/C4H10N2O2.2BrH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H

InChI-Schlüssel

DCPPMGCNFBQXCI-UHFFFAOYSA-N

Kanonische SMILES

C(CN)C(C(=O)O)N.Br.Br

Herkunft des Produkts

United States
Foundational & Exploratory

High-Fidelity Synthesis and Purification of 2,4-Diaminobutanoic Acid Dihydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2,4-Diaminobutanoic acid (DAB) is a critical non-proteinogenic amino acid utilized extensively in the design of peptidomimetics, siderophore analogs, and antimicrobial lipopeptides such as [1]. For pharmaceutical development and solid-phase peptide synthesis (SPPS), isolating DAB as a dihydrobromide salt (DAB·2HBr) is highly advantageous. The dihydrobromide salt exhibits superior crystallinity, lower hygroscopicity, and greater long-term stability compared to its free base or dihydrochloride counterparts. This technical guide details a highly efficient, enantiopure synthetic route starting from L-glutamine, utilizing a hypervalent iodine-mediated Hofmann rearrangement.

Mechanistic Rationale: The Hypervalent Iodine Advantage

The classical synthesis of DAB relies on the Hofmann degradation of L-glutamine using bromine and sodium hydroxide (Br₂/NaOH). However, these strongly basic conditions often lead to partial epimerization at the α-chiral center and the generation of toxic byproducts[1].

To ensure absolute stereochemical retention and operational safety, this protocol employs iodosobenzene diacetate (PIDA) as a hypervalent iodine oxidant. PIDA facilitates the Hofmann-type rearrangement to yield a[2] under mild, biphasic conditions at [3].

Causality of Experimental Choices:

  • PIDA over Br₂: Eliminates the need for hazardous bromine gas and prevents base-catalyzed racemization.

  • Boc Protection: Masking the α-amino group as a tert-butyloxycarbonyl (Boc) carbamate prevents unwanted intramolecular cyclization (lactamization) and oxidation during the rearrangement[3].

  • HBr/AcOH for Deprotection: Utilizing 33% HBr in glacial acetic acid for global deprotection simultaneously cleaves the Boc group and protonates both amines, driving the direct precipitation of the highly pure dihydrobromide salt without requiring intermediate free-base isolation.

Synthetic Pathway Visualization

G N1 L-Glutamine (Starting Material) N2 N-α-Boc-L-Glutamine (Boc2O, Base) N1->N2 Phase 1: N-α Protection N3 Isocyanate Intermediate (PIDA, THF/H2O, 4°C) N2->N3 Phase 2: Hofmann Rearrangement (Hypervalent Iodine) N4 N-α-Boc-2,4-Diaminobutanoic Acid (Hydrolysis) N3->N4 Spontaneous Decarboxylation N5 2,4-Diaminobutanoic Acid Dihydrobromide (33% HBr/AcOH) N4->N5 Phase 3: Global Deprotection & Salt Formation

Figure 1: Synthetic pathway of 2,4-Diaminobutanoic acid dihydrobromide from L-Glutamine.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure quality control at each critical node.

Phase 1: Synthesis of N-α-Boc-L-Glutamine

Objective: Protect the α-amino group to prevent side reactions.

  • Reaction Setup: Suspend L-glutamine (10.0 g, 68.4 mmol) in a mixture of 1,4-dioxane (100 mL) and deionized water (100 mL).

  • Basification: Add sodium bicarbonate (NaHCO₃) (11.5 g, 137 mmol) and stir until complete dissolution.

  • Protection: Cool the mixture to 0°C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O) (16.4 g, 75.2 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir at ambient temperature for 16 hours.

    • Validation Check: TLC (ninhydrin stain) should show complete consumption of the baseline L-glutamine spot.

  • Workup: Concentrate the mixture in vacuo to remove the dioxane. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄.

  • Isolation: Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-α-Boc-L-glutamine as a white solid.

Phase 2: Hypervalent Iodine-Mediated Hofmann Rearrangement

Objective: Convert the primary amide to a primary amine[2].

  • Solvent System: Dissolve N-α-Boc-L-glutamine (10.0 g, 40.6 mmol) in a solvent mixture of THF (60 mL) and water (60 mL).

  • Activation: Cool the solution to 4°C. Portion-wise, add iodosobenzene diacetate (PIDA) (15.7 g, 48.7 mmol) over 30 minutes to control the mild exotherm[3].

  • Rearrangement: Stir the reaction mixture at 4°C for 4 hours, then allow it to warm to 20°C and stir for an additional 2 hours.

    • Causality: The low temperature stabilizes the transient isocyanate intermediate, preventing urea-linked dimerization before hydrolysis occurs.

  • Workup: Remove THF in vacuo. Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove iodobenzene (the primary byproduct of PIDA reduction).

  • Lyophilization: Lyophilize the aqueous phase to yield crude N-α-Boc-2,4-diaminobutanoic acid.

Phase 3: Global Deprotection and Dihydrobromide Salt Formation

Objective: Cleave the Boc group and form the stable dihydrobromide salt.

  • Acidolysis: Suspend the crude N-α-Boc-2,4-diaminobutanoic acid (8.0 g) in 33% Hydrobromic acid in glacial acetic acid (HBr/AcOH) (40 mL) under a nitrogen atmosphere.

  • Reaction Monitoring: Stir at room temperature.

    • Validation Check: Vigorous gas evolution (CO₂ and isobutylene) will occur immediately. The reaction is deemed complete when gas evolution ceases entirely (typically 1.5–2.0 hours).

  • Precipitation: Pour the reaction mixture slowly into a beaker containing vigorously stirred, ice-cold diethyl ether (400 mL). The dihydrobromide salt will precipitate immediately as a dense white powder.

Phase 4: Purification Strategy

Objective: Achieve >99% purity suitable for pharmaceutical applications.

  • Filtration: Recover the crude precipitate via vacuum filtration under a nitrogen blanket (the solid can be slightly hygroscopic before residual AcOH is removed).

  • Trituration: Wash the filter cake extensively with cold absolute ethanol (50 mL), followed by copious amounts of cold diethyl ether (3 × 100 mL).

  • Drying: Dry the purified (S)-2,4-diaminobutanoic acid dihydrobromide under high vacuum at 40°C for 24 hours to remove all traces of solvent.

Quantitative Analytical Data

The following table summarizes the benchmark analytical data for validated (S)-2,4-diaminobutanoic acid dihydrobromide[4].

Analytical MethodTarget Parameter / Expected ResultDiagnostic Significance
Yield (Overall) 65% – 72% (from L-glutamine)Demonstrates process efficiency and scalability.
Melting Point 225°C – 228°C (dec.)Confirms crystalline salt integrity.
¹H NMR (400 MHz, D₂O) δ 4.15 (t, 1H), 3.15 (t, 2H), 2.35 (m, 2H)Validates carbon backbone and protonation state.
¹³C NMR (100 MHz, D₂O) δ 172.5, 51.2, 35.8, 28.4Confirms quantitative removal of Boc (absence of δ 156, 80, 28).
Mass Spectrometry [M+H]⁺ m/z 119.1Verifies the free base molecular weight (118.13 g/mol ).
HPLC Purity > 99.0% (ELSD or CAD detection)Ensures absence of unreacted starting material and urea dimers.

References

  • Title: Upgrading the ferribactin pre-chromophore – synthesis, modification and polymerization Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Hypervalent Iodine Reagent-Promoted Hofmann-Type Rearrangement/Carboxylation of Primary Amides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An Improved Preparation of N-tert-Butoxycarbonyl- and N-Benzyloxy-carbonyl-(S)-2,4-diaminobutanoic Acids Source: ResearchGate / Synthetic Communications URL: [Link]

Sources

Unraveling the Neurotoxicity of L-2,4-Diaminobutyric Acid (L-DAB): Mechanisms, Analytics, and Safety

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Analytical Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

L-2,4-diaminobutyric acid (L-DAB or DABA) is a non-proteinogenic amino acid naturally synthesized by cyanobacteria and certain leguminous plants (e.g., Lathyrus species). While structurally related to the environmental neurotoxin β-N-methylamino-L-alanine (BMAA), L-DAB presents a distinct and highly complex toxicological profile. As an application scientist navigating the intersection of neurotoxicology and analytical chemistry, I have observed that L-DAB is frequently misunderstood as a simple central nervous system (CNS) excitotoxin. In reality, its neurotoxicity is a multi-modal cascade involving direct synaptic interference, metabolic uncoupling, and a critical hepato-encephalopathic axis.

This whitepaper dissects the biochemical causality of L-DAB toxicity, provides self-validating analytical protocols for its quantification, and outlines stringent safety parameters for laboratory handling.

The Tripartite Mechanism of L-DAB Neurotoxicity

To understand the systemic effects of L-DAB, we must look beyond isolated neuronal cultures. The in vivo toxicity of L-DAB is driven by three distinct, yet interconnected, biochemical disruptions:

I. The GABAergic Paradox

L-DAB directly interacts with the GABAergic system, the primary inhibitory neurotransmitter network in the CNS. It acts as a non-competitive inhibitor of GABA transaminase (GABA-T) —the enzyme responsible for degrading GABA into succinic semialdehyde—and simultaneously functions as a GABA reuptake inhibitor[1].

  • The Causality: By blocking both degradation and presynaptic reuptake, L-DAB causes a massive accumulation of GABA in the synaptic cleft. While acute elevation of GABA is typically inhibitory, chronic and unregulated GABA accumulation paradoxically leads to receptor desensitization and subsequent severe convulsions and hyperirritability over the long term[1].

II. The Hepato-Encephalopathic Axis (Ammonia Toxicity)

A critical, often overlooked mechanism of L-DAB neurotoxicity stems from the liver. Upon systemic exposure, L-DAB is heavily concentrated in hepatic tissue, where it acts as a competitive inhibitor of ornithine carbamoyltransferase (OCT) [2].

  • The Causality: OCT is a vital enzyme in the urea cycle. Its inhibition stalls ammonia utilization (urea synthesis). Consequently, L-DAB induces a chronic, prolonged state of hyperammonemia. The resulting secondary brain damage—driven by ammonia crossing the blood-brain barrier and disrupting astrocyte function—is responsible for the delayed onset of tremors and convulsions (typically 12–20 hours post-exposure in murine models)[2].

III. Metabolic and Biosynthetic Uncoupling

Recent proteomic analyses of human neuroblastoma cells exposed to L-DAB reveal profound disruptions in cellular energy metabolism. L-DAB significantly downregulates 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the L-serine biosynthesis pathway [3].

  • The Causality: PHGDH utilizes 3-phospho-D-glycerate (a glycolysis intermediate). By inhibiting this step, L-DAB not only starves the cell of L-serine (essential for sphingolipid and neurotransmitter synthesis) but also uncouples glycolysis and fatty acid β-oxidation, leading to catastrophic energy failure and apoptosis[3].

Pathway Visualization

The following diagram maps the multi-modal pathways through which L-DAB exerts its toxicological effects, connecting direct enzymatic inhibition to systemic physiological outcomes.

LDAB_Pathways LDAB L-2,4-Diaminobutyric Acid (L-DAB) GABA_T GABA Transaminase (Inhibition) LDAB->GABA_T Non-competitive GABA_Reuptake GABA Reuptake (Inhibition) LDAB->GABA_Reuptake Synaptic block OCT Ornithine Carbamoyltransferase (Inhibition) LDAB->OCT Hepatic accumulation PHGDH 3-Phosphoglycerate Dehydrogenase (Downregulation) LDAB->PHGDH Metabolic disruption GABA_Accum Synaptic GABA Accumulation GABA_T->GABA_Accum GABA_Reuptake->GABA_Accum Ammonia Chronic Ammonia Toxicity (Liver) OCT->Ammonia Impaired Urea Cycle Serine L-Serine Biosynthesis Deficit PHGDH->Serine Glycolysis uncoupling Neurotox Neurotoxicity (Tremors, Convulsions, Apoptosis) GABA_Accum->Neurotox Excitatory paradox Ammonia->Neurotox Secondary encephalopathy Serine->Neurotox Cellular stress

Fig 1: Multi-modal biochemical pathways of L-DAB-induced neurotoxicity and hepatotoxicity.

Quantitative Data Summary

To benchmark experimental designs, the following table synthesizes the quantitative physiological and biochemical impacts of L-DAB across various biological models.

Target / ParameterBiological ModelObserved Effect / ValueMechanistic DriverRef
GABA Transaminase Rat Brain HomogenateNon-competitive inhibitionPrevents conversion of GABA to succinic semialdehyde.[1]
Ornithine Carbamoyltransferase Rat Liver SlicesCompetitive inhibitionStalls urea synthesis, causing chronic ammonia accumulation.[2]
Cell Viability (PHGDH) Human NeuroblastomaSignificant reduction (µM range)Downregulation of L-serine biosynthesis and energy failure.[3]
In Vivo Neurotoxicity Rat Model (Intraperitoneal)Tremors/Convulsions at 12–20hHepato-encephalopathy secondary to chronic ammonia toxicity.[2]
Phytotoxicity Medicago sativa (Alfalfa)Root growth inhibitionBioaccumulation of free and protein-bound L-DAB.[4]

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The physical properties of L-DAB—specifically its low molecular weight, high polarity, and structural isomerism with BMAA—make it notoriously difficult to isolate and quantify.

Protocol A: LC-MS/MS Quantification of L-DAB in Biological Matrices

Purpose: To accurately separate L-DAB from its isomers (BMAA, AEG) and quantify trace levels in tissue or plant matrices[4].

1. Matrix Extraction & Protein Precipitation:

  • Step: Homogenize 50 mg of tissue in 0.1 M Trichloroacetic acid (TCA). Centrifuge at 15,000 x g for 15 minutes.

  • Causality: TCA effectively precipitates large proteins while keeping highly polar, low-molecular-weight free amino acids like L-DAB in the supernatant.

2. Derivatization (Critical Step):

  • Step: Treat the supernatant with a propyl chloroformate-based derivatization kit (e.g., EZ:faast)[4].

  • Causality: L-DAB is highly hydrophilic. Without derivatization, it will elute in the void volume of standard C18 reverse-phase columns. Propyl chloroformate caps the primary amines, drastically increasing the molecule's hydrophobicity and allowing for robust retention and baseline resolution from BMAA.

3. Internal Standard Validation:

  • Step: Spike samples with deuterated d5-2,4-DAB prior to extraction[4].

  • Causality: L-DAB is highly susceptible to ion suppression in the MS source due to co-eluting matrix components (like lysine and arginine)[5]. The d5-2,4-DAB standard self-validates the protocol by correcting for matrix-induced ionization suppression and extraction losses.

4. LC-MS/MS Analysis:

  • Step: Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor via Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Protocol B: In Vitro Validation of Hepatic OCT Inhibition

Purpose: To validate the hepato-encephalopathic axis by measuring the competitive inhibition of ornithine carbamoyltransferase[2].

1. Enzyme Preparation:

  • Step: Prepare rat liver homogenate in cold 0.1 M potassium phosphate buffer (pH 7.4).

2. Reaction Incubation:

  • Step: Incubate the homogenate with 5 mM carbamoyl phosphate, varying concentrations of L-ornithine (1–10 mM), and L-DAB (0, 2, and 5 mM) at 37°C for 15 minutes.

  • Causality: By varying the substrate (ornithine) against fixed concentrations of the inhibitor (L-DAB), we can generate a Lineweaver-Burk plot. This self-validates the mechanism, proving that L-DAB competes directly for the ornithine binding site.

3. Colorimetric Detection:

  • Step: Terminate the reaction with acid and add diacetyl monoxime. Boil for 15 minutes and measure absorbance at 490 nm.

  • Causality: Diacetyl monoxime specifically reacts with citrulline (the product of the OCT reaction) to form a chromophore. A decrease in absorbance directly correlates with L-DAB's inhibitory efficacy.

Occupational Hazards and Side Effects

For researchers handling L-DAB (often supplied as L-2,4-Diaminobutyric acid dihydrochloride), strict adherence to safety protocols is mandatory. The compound presents significant acute and chronic hazards[6][7].

  • Acute Irritation & Corrosivity: L-DAB is a severe irritant. Direct contact causes pronounced skin irritation and serious eye damage (corrosive potential leading to blindness if untreated). Inhalation of dust causes immediate respiratory tract irritation[6].

  • Chronic Systemic Toxicity: Due to its mechanism of action, accidental ingestion or systemic exposure can lead to hepatotoxicity (liver damage) and neurotoxic symptoms (hyperirritability, tremors)[1][2].

  • Handling Requirements:

    • PPE: Must be handled using chemical safety goggles (OSHA 29 CFR 1910.133 compliant), nitrile gloves, and a NIOSH-approved particulate respirator[7].

    • Environment: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a dedicated chemical fume hood to prevent dust generation and inhalation[7].

Sources

Structural Elucidation of 2,4-Diaminobutanoic Acid Dihydrobromide: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Philosophy

As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of instrumental techniques, but as the rigorous construction of a self-consistent logical proof. 2,4-Diaminobutanoic acid (2,4-DAB) is a non-proteinogenic amino acid of significant biological interest. It functions as a competitive inhibitor of GABA transaminase (GABA-T) and a GABA reuptake inhibitor, making it a potent neuroactive compound . Furthermore, it serves as a critical biosynthetic precursor for lipopeptide antibiotics such as polymyxins and platensimycin.

When analyzing its dihydrobromide salt form (2,4-DAB·2HBr), the presence of two hydrobromide equivalents fundamentally dictates the analytical strategy. The molecule exists as a highly polar, doubly protonated species. Standard reversed-phase chromatography and organic-solvent NMR will fail. Therefore, every protocol described in this whitepaper is engineered with strict causality to accommodate the unique physicochemical state of this diamino acid .

Experimental Workflow & Logical Architecture

The structural elucidation of 2,4-DAB·2HBr requires an orthogonal approach. We must independently verify the carbon backbone (NMR), the exact mass and functional groups (HRMS and IR), and the absolute stereochemistry (X-Ray Crystallography).

DAB_Elucidation_Workflow cluster_0 Primary Spectroscopic Profiling cluster_1 Data Integration & Structural Confirmation Start 2,4-DAB·2HBr Sample Matrix NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) Start->NMR D2O Buffer MS HILIC-HRMS/MS (Exact Mass & Fragments) Start->MS HILIC Mobile Phase IR FT-IR Spectroscopy (Vibrational Modes) Start->IR KBr Pellet Connectivity Carbon Backbone & Heteroatom Connectivity NMR->Connectivity Mass Molecular Formula & Isotopic Pattern MS->Mass IR->Connectivity Stereo X-Ray Crystallography (Absolute Configuration) Connectivity->Stereo Mass->Stereo Final Fully Elucidated 2,4-DAB·2HBr Structure Stereo->Final

Figure 1: Comprehensive structural elucidation workflow for 2,4-DAB·2HBr.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

The dihydrobromide salt introduces acidic protons that exchange rapidly with the solvent. Using Deuterium Oxide (D₂O) eliminates the massive H₂O signal and allows clear observation of the carbon-bound protons. To prevent chemical shift drifting due to pH variations (HBr dissociation), a phosphate buffer in D₂O is employed. This ensures both amino groups remain fully protonated (–NH₃⁺), stabilizing the conformational ensemble and preventing signal broadening.

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Assignments for 2,4-DAB·2HBr in D₂O (pD 4.0)

PositionFunctional Group¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)
1-COOH--173.5
2 (α)-CH(NH₃⁺)-4.12t (6.5)51.8
3 (β)-CH₂-2.28m28.4
4 (γ)-CH₂(NH₃⁺)3.18t (7.5)36.7
Protocol: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 2,4-DAB·2HBr in 0.6 mL of D₂O. Add 0.1% 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal reference.

  • pD Adjustment: Adjust the pD to ~4.0 using dilute DCl or NaOD. Verify with a micro-pH electrode (pH meter reading + 0.4 = pD).

  • Acquisition:

    • Acquire ¹H NMR (64 scans, relaxation delay 2s, zg30 pulse program).

    • Acquire ¹³C NMR (1024 scans, relaxation delay 2s, zgpg30 with composite pulse decoupling).

    • Proceed with 2D COSY to map the α-β-γ proton spin system, and HMBC to confirm the connectivity of the α-proton to the carboxyl carbon (C1).

  • Validation Checkpoint: The integration of the ¹H spectrum must yield a precise 1:2:2 ratio for the α, β, and γ protons. The TSP peak must be perfectly phased and set to exactly 0.00 ppm.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

2,4-DAB is a highly polar, low-molecular-weight aliphatic diamino acid. Standard reversed-phase (C18) columns fail to retain it, leading to ion suppression in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated because it provides orthogonal retention based on partitioning into an aqueous-enriched layer on the stationary phase .

Quantitative Data Summary

Table 2: HILIC-HRMS/MS Fragmentation Pathway (ESI+)

Ion Typem/z (Observed)FormulaNeutral LossMechanistic Rationale
Precursor119.0815[C₄H₁₁N₂O₂]⁺NoneProtonated free base
Product 1102.0550[C₄H₈NO₂]⁺-NH₃ (17 Da)Loss of terminal γ-amino group
Product 284.0444[C₄H₆NO]⁺-NH₃, -H₂O (35 Da)Subsequent dehydration
Product 374.0600[C₃H₈N]⁺-CO₂ (44 Da)Decarboxylation of α-carbon
Protocol: HILIC-HRMS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of 2,4-DAB·2HBr in 1 mL of 50:50 Acetonitrile/Water containing 0.1% formic acid. Crucial: The high organic content matches the initial HILIC mobile phase conditions, preventing peak distortion.

  • Chromatographic Separation: Utilize an amide-bonded HILIC column (e.g., Waters BEH Amide).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 90% B to 40% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometric Acquisition: Employ Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Isolate the 119.08 m/z precursor in the quadrupole and apply 15-25 eV collision energy (Argon gas) for MS/MS fragmentation.

  • Validation Checkpoint: Inject a blank followed by a standard amino acid mix. The retention time of 2,4-DAB must be highly reproducible (RSD < 1%), and the isotopic pattern of the [M+H]⁺ ion must match the theoretical distribution with < 5 ppm mass error.

Vibrational Spectroscopy & Crystallography

While NMR and MS confirm connectivity and mass, absolute stereochemistry (typically S-configuration for naturally derived 2,4-DAB) and salt stoichiometry require solid-state techniques.

  • FT-IR Spectroscopy: Analyzed via KBr pellet. The spectrum will exhibit a broad, intense band between 3100–2800 cm⁻¹ indicative of the overlapping N-H stretches of the two –NH₃⁺ groups. A strong peak at ~1600 cm⁻¹ confirms the asymmetric stretching of the carboxylate anion (COO⁻), proving the molecule exists as a zwitterion in the solid state despite the HBr presence.

  • X-Ray Crystallography: Single crystals can be grown via slow vapor diffusion of ethanol into a concentrated aqueous solution of 2,4-DAB·2HBr. Anomalous dispersion of the heavy Bromine atoms allows for the definitive assignment of the absolute configuration without the need for chiral derivatization.

Conclusion

The structural elucidation of 2,4-Diaminobutanoic acid dihydrobromide requires a tailored analytical ecosystem. By leveraging D₂O-buffered NMR for backbone connectivity, HILIC-HRMS for exact mass and fragmentation, and solid-state techniques for stereochemical validation, we create a self-validating matrix of data. This rigorous approach ensures absolute confidence in the structural integrity of the compound for downstream pharmaceutical and biosynthetic applications.

References

  • Wikipedia contributors. "2,4-Diaminobutyric acid." Wikipedia, The Free Encyclopedia. [Link]

  • PubChem Compound Summary for CID 470, 2,4-Diaminobutyric acid. National Center for Biotechnology Information.[Link]

  • Jiang, L., et al. "Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB)." Analyst, vol. 137, no. 6, 2012, pp. 1396-1402.[Link]

  • PubChem Compound Summary for CID 46735201, (S)-2,4-Diaminobutanoic acid hydrobromide. National Center for Biotechnology Information.[Link]

The In Vitro and In Vivo Stability of 2,4-Diaminobutanoic Acid (DAB): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Diaminobutanoic acid (DAB), also known as 2,4-diaminobutyric acid, is a non-proteinogenic diamino acid that presents a fascinating duality in modern biochemical research. As a free molecule, it is a potent cyanotoxin and metabolic disruptor. However, as a synthetic building block, it is a powerful tool for engineering proteolytic resistance into therapeutic peptides. This whitepaper synthesizes the in vitro and in vivo stability profiles of DAB, detailing the mechanistic causality behind its behavior, its pharmacokinetic properties, and the self-validating experimental workflows used to evaluate it.

Chemical Profile and In Vitro Stability

Physicochemical Foundations

DAB (C₄H₁₀N₂O₂) is characterized by a four-carbon butyrate backbone with two amino groups positioned at the alpha and gamma carbons. It is highly hydrophilic, with a LogP value of approximately -4.0, making it highly soluble in aqueous environments but limiting its passive membrane permeability[1]. Under standard in vitro conditions (pH 7.4, 37°C), free DAB is chemically stable and does not spontaneously degrade.

Engineering Proteolytic Resistance in Peptides

One of the most valuable applications of DAB is its incorporation into antimicrobial peptides (AMPs) to enhance in vitro and in vivo stability against digestive enzymes. Trypsin, a primary gastrointestinal protease, specifically cleaves peptide bonds at the C-terminal side of basic amino acids like Arginine (Arg) and Lysine (Lys).

By substituting L-Arg with DAB, researchers can maintain the cationic charge necessary for bacterial membrane disruption while completely halting tryptic degradation. The causality of this stability lies in steric hindrance: DAB possesses a shorter aliphatic side chain than Arginine. When DAB enters the S1 binding pocket of trypsin, the shortened backbone prevents the peptide bond from aligning correctly with the enzyme's catalytic triad, effectively aborting the hydrolysis reaction. This mechanism was successfully utilized to optimize the AMP U1-2WD, granting it exceptional in vitro stability and potent antibacterial efficacy[2].

Cellular Uptake and Osmotic Lysis

In mammalian cell cultures, free DAB exhibits a unique mechanism of cytotoxicity driven by its metabolic stability. In , DAB is actively transported into the cell via the A-system amino acid transporters, directly competing with L-alanine and L-methionine[3]. Because mammalian cells lack the enzymatic machinery to metabolize DAB, it accumulates continuously without reaching saturation. This unidirectional influx creates a severe intracellular osmotic gradient, drawing water into the cell and culminating in irreversible osmotic lysis[3].

In Vivo Pharmacokinetics and Metabolic Disruption

Neurotoxicity via GABAergic Inhibition

In vivo, the stability of free DAB allows it to act as a potent neurotoxin. Its primary mechanism of action is the non-competitive inhibition of GABA transaminase (GABA-T) , the enzyme responsible for catabolizing the inhibitory neurotransmitter GABA into succinic semialdehyde[4]. Additionally, DAB acts as a [4].

This dual-action effectively paralyzes the clearance mechanisms of the synaptic cleft. The resulting massive accumulation of GABA initially suppresses central nervous system activity but paradoxically leads to severe convulsions and neurotoxicity over prolonged exposure[4].

G GABA GABA (Neurotransmitter) Glutamate Glutamate (Metabolite) GABA->Glutamate Metabolized by Elevated Elevated Synaptic GABA (Neurotoxicity/Convulsions) GABA->Elevated Accumulates GABA_T GABA Transaminase (Enzyme) GABA_T->GABA Catalyzes DAB 2,4-Diaminobutanoic Acid (DAB) DAB->GABA_T Inhibits Reuptake GABA Reuptake Transporters DAB->Reuptake Inhibits Reuptake->GABA Clears from synapse

Mechanism of 2,4-Diaminobutanoic acid (DAB) inhibiting GABA transaminase and reuptake.

In Vivo Toxicity and Clearance

Recent toxicological studies using zebrafish (Danio rerio) larvae have demonstrated that 2,4-DAB is highly toxic in vivo, significantly reducing larval viability with an EC₅₀ of approximately 500 µM[5]. It is notably more lethal than its structural isomer, the well-known cyanotoxin BMAA[5]. Proteomic analysis of DAB-exposed larvae reveals severe disruption of metabolic pathways and the downregulation of ALS-associated genes, including SOD1 and UBQLN4[5].

Because of its high hydrophilicity and low molecular weight, unformulated DAB is subject to rapid renal clearance. For therapeutic applications (e.g., as an anti-tumor agent or within AMPs), formulation strategies such as PEGylation or integration into macromolecular structures are required to increase its in vivo half-life[1].

Quantitative Data Summaries

Table 1: Physicochemical and In Vitro Properties of DAB
ParameterValue / CharacteristicBiological Implication
Molecular Weight 118.13 g/mol Small molecule, rapid systemic distribution.
LogP ~ -4.0Highly hydrophilic; poor passive membrane permeability.
Proteolytic Stability Highly ResistantSterically hinders trypsin; ideal for peptide engineering.
Cellular Transport A-system TransportersCompetes with L-alanine; causes osmotic lysis in specific cells.
Table 2: Comparative In Vivo Toxicity in Zebrafish Models (6 dpf)
ToxinViability ReductionEC₅₀Behavioral Phenotype
2,4-DAB ~50%500 µMMotor dysfunction, altered startle kinematics.
BMAA ~16%>1000 µMEnhanced acoustic startle sensitivity.
AEG ~8%>1000 µMEnhanced acoustic startle sensitivity.

(Data adapted from Martin et al., bioRxiv[5])

Methodological Frameworks

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each includes internal controls to verify that the observed stability or toxicity is a direct result of DAB's structural properties.

Protocol 1: In Vitro Proteolytic Stability Assay (Trypsin Degradation)

Objective: To quantify the half-life of DAB-modified peptides compared to native Arginine-containing peptides.

  • Preparation: Dissolve the DAB-modified peptide and a positive control (e.g., Substance P, highly susceptible to trypsin) in 100 mM ammonium bicarbonate buffer (pH 8.0) to a concentration of 1 mg/mL.

  • Enzyme Addition: Add sequencing-grade Trypsin at a peptide-to-enzyme molar ratio of 100:1. Incubate at 37°C. Causality: This specific ratio simulates aggressive gastrointestinal degradation while preventing enzyme auto-digestion.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Reaction Quenching (Critical Step): Immediately add 5 µL of 10% Trifluoroacetic acid (TFA) to each aliquot. Causality: TFA rapidly drops the pH below 3.0, instantly protonating the catalytic histidine residue in trypsin's active site. This irreversibly halts degradation, freezing the exact time-point for accurate kinetic analysis.

  • Validation & Analysis: Analyze samples via LC-MS/MS. The assay is validated if the positive control (Substance P) shows >90% degradation by 60 minutes. Plot the area under the curve (AUC) of the intact DAB-peptide over time to calculate the half-life.

Workflow Step1 1. Peptide Synthesis (Incorporate DAB) Step2 2. Incubation (Trypsin / pH 8.0) Step1->Step2 Step3 3. Quenching (Add 10% TFA) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify Intact Peptide) Step3->Step4 Step5 5. Kinetic Calculation (Plot % Remaining vs Time) Step4->Step5

Step-by-step workflow for evaluating in vitro proteolytic stability of DAB-peptides.

Protocol 2: In Vivo Neurotoxicity and Metabolic Profiling (Zebrafish Model)

Objective: To assess the in vivo stability, neurotoxicity, and metabolic disruption caused by free 2,4-DAB.

  • Embryo Selection: Select healthy wild-type zebrafish (Danio rerio) embryos at 6 hours post-fertilization (hpf).

  • Dosing Regimen: Expose embryos to varying concentrations of 2,4-DAB (100 µM to 1000 µM) in standard E3 medium. Causality: Initiating exposure at 6 hpf and maintaining it until 6 days post-fertilization (dpf) ensures the toxin is present during the critical window of neurogenesis, maximizing the phenotypic expression of GABAergic disruption.

  • Behavioral Assay: At 6 dpf, subject the larvae to an acoustic startle response test using an automated tracking system. Causality: Because DAB inhibits GABA-T and GABA reuptake, the resulting synaptic GABA overload directly alters motor kinematics, which is quantifiable via startle velocity and distance.

  • Proteomic Extraction: Euthanize larvae via rapid chilling (ice water bath). Extract proteins and perform discovery proteomics to quantify the downregulation of metabolic and ALS-associated genes (e.g., SOD1)[5].

References

  • 2,4-Diaminobutyric acid - Wikipedia. Wikimedia Foundation. URL:[Link]

  • Martin RM, Bereman MS, Marsden KC. The cyanotoxin 2,4-DAB enhances mortality and causes behavioral and molecular dysfunctions associated with neurodegeneration in larval zebrafish. bioRxiv (2021). URL:[Link]

  • Zhu X, et al. Optimized proteolytic resistance motif (DabW)-based U1-2WD: A membrane-induced self-aggregating peptide to trigger bacterial agglutination and death. PubMed (2022). URL:[Link]

  • Ronquist G, Hugosson R, Westermark B. Antitumor Activity of L-2,4 Diaminobuturic Acid Against Mouse Fibrosarcoma Cells in Vitro and in Vivo. PubMed (1980). URL:[Link]

  • 2,4-Diaminobutyric Acid API Manufacturers & Suppliers. Pharmaoffer. URL:[Link]

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Methodological & Application

Application Notes and Protocols for Studying Amino-Acid Transporters Using 2,4-Diaminobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling Amino Acid Transport with 2,4-Diaminobutanoic Acid

Amino acid transporters, a diverse group of membrane proteins primarily from the Solute Carrier (SLC) superfamily, are fundamental to cellular homeostasis, nutrient uptake, and signaling.[1] Their dysregulation is implicated in a range of pathologies, including cancer, neurological disorders, and metabolic diseases, making them attractive targets for therapeutic intervention. The study of these transporters often relies on the use of specific substrates and inhibitors to probe their function and kinetics. 2,4-Diaminobutanoic acid (DAB), a non-proteinogenic amino acid, has emerged as a valuable tool for interrogating the activity of several amino acid transporters.[2][3]

This technical guide provides a comprehensive overview of the application of 2,4-Diaminobutanoic acid for studying amino acid transporters, with a focus on detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, providing not just the "how" but also the "why" to ensure robust and reproducible results.

Scientific Rationale: Why Use 2,4-Diaminobutanoic Acid?

2,4-Diaminobutanoic acid is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and other naturally occurring amino acids.[4] Its utility in transporter research stems from several key properties:

  • Interaction with Multiple Transporters: DAB has been shown to interact with several amino acid transporters, including the GABA transporters (GATs), system A, and notably, the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5.[3][4][5] This allows for the study of a range of transport systems.

  • Competitive Inhibition: As an amino acid analog, DAB can act as a competitive inhibitor for the binding of natural substrates to transporters.[2][6] This property is crucial for conducting competition assays to determine the affinity of other compounds for a specific transporter.

  • Substrate for Transport: In some cases, DAB is not just a binder but is also transported into the cell by the transporter. This allows for direct measurement of transporter activity through uptake assays.[5]

  • Stereospecificity: The L- and D-isomers of DAB can exhibit different affinities for transporters, providing a tool to investigate the stereoselectivity of transporter binding pockets.[3]

Key Transporters Interacting with 2,4-Diaminobutanoic Acid

While DAB's interaction with GABA transporters is well-documented, its utility extends to other SLC families. Below is a summary of key transporters and their relevance to DAB studies.

Transporter FamilySpecific Transporter(s)Substrate ProfileRationale for Studying with DAB
SLC1 ASCT2 (SLC1A5)Neutral amino acids (Alanine, Serine, Cysteine, Glutamine)DAB is a known substrate and inhibitor of ASCT2, a transporter often overexpressed in cancer.[4][6][7][8]
SLC6 GABA Transporters (GAT1, GAT2, GAT3, BGT1)GABA, β-alanineDAB is a well-characterized inhibitor of GABA reuptake.[4]
SLC38 System A Transporters (SNAT1, SNAT2, SNAT4)Small neutral amino acids (Alanine, Serine, Proline, Glycine)DAB has been shown to be transported by system A, making it useful for studying this system's activity, particularly in cancer cells where it is often upregulated.[3]
SLC7 Cationic Amino Acid Transporters (CATs)Arginine, Lysine, OrnithineAs a diamino acid, DAB's cationic nature at physiological pH suggests potential interactions with these transporters, although this requires further investigation.

Experimental Workflows and Protocols

The following sections provide detailed protocols for utilizing 2,4-Diaminobutanoic acid in amino acid transporter research. The choice of assay depends on the specific research question, available equipment, and whether a radiolabeled or fluorescently tagged version of DAB is accessible.

Workflow for Characterizing DAB-Transporter Interaction

G cluster_0 Initial Assessment cluster_1 Functional Assays cluster_2 Data Analysis & Interpretation Cell Line Selection Cell Line Selection Transporter Expression Transporter Expression Cell Line Selection->Transporter Expression Verify target expression Uptake Assay Uptake Assay Transporter Expression->Uptake Assay Confirm functional transport Competition Assay Competition Assay Transporter Expression->Competition Assay Characterize binding Kinetic Parameters Kinetic Parameters Uptake Assay->Kinetic Parameters Determine Km and Vmax IC50 Determination IC50 Determination Competition Assay->IC50 Determination Determine inhibitory potency Mechanism of Interaction Mechanism of Interaction IC50 Determination->Mechanism of Interaction Competitive or non-competitive?

Caption: General workflow for investigating the interaction of DAB with a specific amino acid transporter.

Protocol 1: Radiolabeled Amino Acid Uptake Assay

This protocol is the gold standard for quantifying transporter activity due to its high sensitivity and direct measurement of substrate transport.[9][10][11]

Principle: Cells expressing the transporter of interest are incubated with a radiolabeled substrate (e.g., [³H]-GABA or a custom synthesized [³H]- or [¹⁴C]-DAB). The amount of radioactivity accumulated inside the cells is then measured, providing a direct quantification of transporter-mediated uptake.

Materials:

  • Cell line expressing the target transporter (e.g., HEK293-SLC1A5)

  • Radiolabeled substrate (e.g., [³H]-GABA or custom [³H]/[¹⁴C]-DAB)

  • Unlabeled 2,4-Diaminobutanoic acid (for competition)

  • Culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of radiolabeled substrate in HBSS. The final concentration will depend on the specific activity of the radiolabel and the Km of the transporter, but a starting point is often in the low micromolar range.

    • Prepare a stock solution of unlabeled DAB in HBSS for determining non-specific uptake (typically at a high concentration, e.g., 1-10 mM).

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) HBSS.

    • Add 250 µL of pre-warmed HBSS to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.

    • To initiate the uptake, aspirate the HBSS and add 250 µL of the radiolabeled substrate solution. For determining non-specific uptake, add the radiolabeled substrate solution containing a high concentration of unlabeled DAB.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-10 minutes). The optimal incubation time should be determined experimentally to ensure initial rates of uptake are being measured.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the radioactive solution.

    • Immediately wash the cells three times with 1 mL of ice-cold HBSS to remove any extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Add 500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

    • Transfer the lysate to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well using a standard protein assay (e.g., Bradford or BCA) from a parallel plate.[12]

    • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess unlabeled DAB) from the total uptake.

    • Normalize the specific uptake to the protein concentration and the incubation time (e.g., pmol/mg protein/min).

Causality and Self-Validation:

  • Why use excess unlabeled substrate for non-specific uptake? This saturates the transporters, so any remaining radioactivity is due to passive diffusion or non-specific binding, allowing for the isolation of transporter-mediated uptake.

  • Why use ice-cold buffer to wash? The low temperature rapidly halts transporter activity, preventing efflux of the radiolabeled substrate during the washing steps.

  • Why normalize to protein concentration? This accounts for any variations in cell number between wells, ensuring that the results are comparable.

Protocol 2: Non-Radioactive Uptake Assay using LC-MS/MS

This method offers a non-radioactive alternative for measuring transporter activity and is particularly useful when a radiolabeled version of the compound of interest is not available.[13][14]

Principle: Cells are incubated with unlabeled DAB. After incubation, the cells are lysed, and the intracellular concentration of DAB is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell line expressing the target transporter

  • 2,4-Diaminobutanoic acid

  • Internal standard for LC-MS/MS (e.g., a stable isotope-labeled version of DAB or a structurally similar compound)

  • HBSS

  • Lysis/extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Seeding and Preparation: Follow steps 1 and 3 from Protocol 1.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add the DAB solution (at a concentration range determined by the expected Km) to the wells.

  • Incubation: Incubate for a defined period at 37°C.

  • Termination and Lysis:

    • Rapidly aspirate the DAB solution.

    • Wash the cells three times with ice-cold HBSS.

    • Add the lysis/extraction solvent containing the internal standard to each well.

  • Sample Processing:

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet the cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method for the quantification of DAB. This will involve optimizing chromatographic separation and mass spectrometer parameters (e.g., parent and daughter ions, collision energy).

    • Generate a standard curve of DAB of known concentrations to allow for quantification.

  • Data Analysis:

    • Quantify the amount of DAB in each sample using the standard curve.

    • Normalize the uptake to protein concentration and time.

Causality and Self-Validation:

  • Why use an internal standard? This corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate quantification.

  • Why optimize LC-MS/MS parameters? This ensures the method is sensitive and specific for DAB, minimizing interference from other cellular components.[15][16][17]

Protocol 3: Fluorescent-Based Uptake Assay

Fluorescent assays offer a high-throughput and real-time method for assessing transporter activity, suitable for screening large compound libraries.[18][19][20][21]

Principle: A fluorescent analog of an amino acid or a dye that changes its fluorescence upon transport is used. The change in fluorescence inside the cells is measured using a fluorescence plate reader or microscope.

Materials:

  • Cell line expressing the target transporter

  • Fluorescent substrate (e.g., a commercially available fluorescent amino acid analog or a fluorescent dye sensitive to membrane potential)

  • 2,4-Diaminobutanoic acid (as a competitor)

  • HBSS

  • Fluorescence plate reader or microscope

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Assay Preparation:

    • Wash cells with HBSS.

    • Prepare solutions of the fluorescent substrate and DAB in HBSS.

  • Assay Measurement:

    • Add the fluorescent substrate to the wells. For competition experiments, pre-incubate the cells with DAB before adding the fluorescent substrate.

    • Measure the fluorescence intensity over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of fluorescence increase, which corresponds to the rate of uptake.

    • In competition experiments, determine the IC50 of DAB by measuring the inhibition of fluorescent substrate uptake at various DAB concentrations.

Causality and Self-Validation:

  • Why use a black plate? This minimizes background fluorescence and light scattering, improving the signal-to-noise ratio.

  • Why measure in kinetic mode? This allows for the determination of the initial rate of transport, which is the most accurate measure of transporter activity.

Workflow for Competitive Inhibition Assay

G Select Labeled Substrate Select Labeled Substrate Prepare DAB Dilution Series Prepare DAB Dilution Series Select Labeled Substrate->Prepare DAB Dilution Series Known substrate for the transporter Incubate Cells Incubate Cells Prepare DAB Dilution Series->Incubate Cells Varying concentrations of DAB Measure Uptake Measure Uptake Incubate Cells->Measure Uptake With labeled substrate and DAB Plot Data Plot Data Measure Uptake->Plot Data Uptake vs. DAB concentration Calculate IC50 Calculate IC50 Plot Data->Calculate IC50 Non-linear regression

Caption: Workflow for a competitive inhibition assay using DAB.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High background/non-specific binding in radiolabeled assays Insufficient washing; Radiolabel sticking to plasticware; High passive diffusion.Increase the number of washes with ice-cold buffer; Pre-coat plates with a blocking agent (e.g., BSA); Use a lower concentration of radiolabeled substrate.
Low signal in uptake assays Low transporter expression; Incorrect buffer composition (e.g., lack of Na+ for Na+-dependent transporters); Short incubation time.Verify transporter expression via Western blot or qPCR; Ensure the buffer composition is appropriate for the transporter being studied; Optimize the incubation time.
High variability between replicates Inconsistent cell seeding; Pipetting errors; Temperature fluctuations.Ensure even cell distribution when seeding; Use calibrated pipettes and be consistent with technique; Maintain a constant temperature during the assay.[22]
Poor resolution in LC-MS/MS Sub-optimal chromatographic conditions; Matrix effects.Optimize the mobile phase and gradient; Perform a matrix effect study and adjust sample preparation if necessary.[23]

Conclusion and Future Perspectives

2,4-Diaminobutanoic acid is a versatile and valuable tool for the study of amino acid transporters. Its ability to interact with multiple transporter families, including the clinically relevant ASCT2, makes it an important compound for both basic research and drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to utilize DAB to characterize transporter function, identify new transporter substrates and inhibitors, and ultimately contribute to a deeper understanding of the role of amino acid transport in health and disease. Future work may focus on developing fluorescently labeled DAB derivatives for high-throughput screening and further elucidating its interactions with a broader range of SLC transporters.

References

  • BOC Sciences. (2025, September 15). Fluorescent Probes for Amino Acid Detection.
  • DOJINDO. (n.d.). Amino Acid Uptake Assay Kit UP04 manual.
  • Ganapathy, V., et al. (2013). SLC1A5 Mediates Glutamine Transport Required for Lung Cancer Cell Growth and Survival. Clinical Cancer Research, 19(3), 595-605.
  • Groll, K., et al. (2018). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Journal of Visualized Experiments, (137), e57851.
  • Hediger, M. A., et al. (2013). The ABCs of solute carriers: physiological, pathological and therapeutic implications of human membrane transport proteins. Pflügers Archiv - European Journal of Physiology, 465(2), 179-209.
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  • Pochini, L., et al. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Frontiers in Physiology, 9, 1195.
  • DOJINDO. (n.d.). Amino Acid Uptake Assay Kit.
  • Scalise, M., et al. (2020). The Human SLC1A5 Neutral Amino Acid Transporter Catalyzes a pH-Dependent Glutamate/Glutamine Antiport, as Well. Frontiers in Cell and Developmental Biology, 8, 629.
  • ResearchGate. (n.d.). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis.
  • Kless, A., et al. (2021). A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors.
  • LifeTein. (2026, February 25). Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab).
  • Schlessinger, A., et al. (2020). Toward a Systematic Structural and Functional Annotation of Solute Carriers Transporters—Example of the SLC6 and SLC7 Families. Frontiers in Pharmacology, 11, 1215.
  • Yan, R., et al. (2021). Structural basis for substrate specificity of heteromeric transporters of neutral amino acids. Proceedings of the National Academy of Sciences, 118(48), e2112504118.
  • Indiveri, C., et al. (2021). The SLC38A5/SNAT5 amino acid transporter: from pathophysiology to pro-cancer roles in the tumor microenvironment. American Journal of Physiology-Cell Physiology, 321(4), C655-C667.
  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids.
  • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes.
  • Main, M. F., et al. (2025, January 18). A continuous fluorescent assay for in vitro translation compatible with non-canonical amino acids. bioRxiv.
  • Wang, Q., et al. (2023). A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer. International Journal of Molecular Sciences, 24(20), 15413.
  • SCIEX. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
  • Bröer, S., et al. (2018). Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets. Frontiers in Pharmacology, 9, 785.
  • Celtarys. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • Garaeva, A. A., et al. (2018). Structural characterisation reveals insights into substrate recognition by the glutamine transporter ASCT2/SLC1A5.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Wikipedia. (n.d.). 2,4-Diaminobutyric acid.
  • WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Schulte, M. L., et al. (2021). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Molecules, 26(16), 4947.
  • Celtarys. (2023, January 27). The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays.
  • SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media.
  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Biocompare. (n.d.). DAB Substrates.
  • Superti-Furga, G., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 738481.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
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  • Ansh Labs. (n.d.). Troubleshooting Immunoassays.
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Application Note: In Vivo Administration and Experimental Workflows for 2,4-Diaminobutanoic Acid (DAB)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Focus Areas: Neuro-oncology, Antimicrobial Delivery, and Environmental Toxicology.

Executive Summary & Mechanistic Grounding

2,4-Diaminobutanoic acid (DAB), also referred to as DABA, is a non-proteinogenic amino acid that presents a unique duality in biomedical research. Naturally co-produced with β-N-methylamino-L-alanine (BMAA) by cyanobacteria, it is widely recognized as an environmental neurotoxin. However, its specific biochemical interactions have been heavily leveraged in modern drug development, transforming it from a mere toxin into a highly targeted therapeutic tool and delivery vector.

To utilize DAB in vivo successfully, researchers must understand the causality behind its biological interactions:

  • GABAergic Modulation (The Source of Toxicity): DAB is a non-competitive inhibitor of GABA transaminase (GABA-T) and a potent inhibitor of the GABA transporter (GAT). By blocking both the degradation and reuptake of γ-aminobutyric acid (GABA), DAB causes a massive accumulation of extracellular GABA . While this initially suggested anticonvulsant potential, chronic systemic exposure leads to excitotoxicity, paradoxical convulsions, and hepatotoxicity.

  • Osmotic Lysis via System A Transport (Oncology): Rapidly dividing glioblastoma cells upregulate the System A amino acid transport complex to fuel aggressive growth. DAB acts as a "Trojan Horse"; it is a structural analogue readily taken up by System A but cannot be metabolized. It accumulates intracellularly, creating a severe osmotic gradient that forces water into the cell, triggering irreversible osmotic lysis .

  • Cationic Scaffolding (Antimicrobial Delivery): DAB serves as a highly stable, non-natural building block for synthesizing cationic peptide dendrons. When the terminal amines of DAB are guanidinylated, the resulting dendrons exhibit high affinity for the negatively charged outer membranes of Gram-negative bacteria. This enables the SbmA-independent delivery of antisense Peptide Nucleic Acids (PNAs) to silence essential bacterial genes in vivo.

Pathway Presynaptic Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft (Elevated GABA Pool) Presynaptic->Cleft Exocytosis Postsynaptic Postsynaptic Neuron (Receptor Activation) Cleft->Postsynaptic Signal Transmission GABAT GABA Transaminase (Degradation) Cleft->GABAT Metabolism GAT GABA Transporter (Reuptake) Cleft->GAT Reuptake GAT->Presynaptic Recycling DAB 2,4-Diaminobutanoic Acid (DAB) DAB->GABAT Non-competitive Inhibition DAB->GAT Reuptake Blockade

Figure 1: Mechanism of action of DAB at the GABAergic synapse via GABA-T and GAT inhibition.

Quantitative Data: In Vivo Dosing & Efficacy

Because systemic administration of free DAB causes unacceptable neurotoxicity, experimental routes of administration are highly dependent on the application. The following table synthesizes field-proven in vivo parameters:

Experimental ModelApplicationRoute of AdministrationDose / ConcentrationKey In Vivo ObservationsRef
Human Glioblastoma Tumor LysisRetrograde Microdialysis80 – 120 mmol/LIncreased extracellular taurine/glutamate; targeted tumor cell osmotic lysis without systemic toxicity.
Murine Peritonitis (E. coli)PNA DeliveryIntravenous (i.v.)Up to 20 mg/kgClearance via renal excretion; high serum stability; potent bactericidal activity.
Zebrafish (Embryo/Adult)ToxicologyAqueous Exposure100 – 300 μMTolerated with no overt hepato/neurotoxicity; early cardiotoxicity observed at >700 μM.
Mouse Fibrosarcoma AntitumorIntraperitoneal (i.p.)0.1 M solution43.4% reduction in tumor growth, but accompanied by severe systemic neurotoxicity and weight loss.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to prove causality.

Protocol A: Localized Metabolic Manipulation via Retrograde Microdialysis (Glioblastoma)

Causality & Rationale: Systemic delivery of DAB fails due to blood-brain barrier restrictions and severe GABAergic neurotoxicity . Retrograde microdialysis solves this by perfusing high-concentration DAB directly into the tumor interstitial fluid. The microdialysis membrane acts bidirectionally: it delivers the drug while simultaneously extracting extracellular metabolites (e.g., taurine and glutamate) that serve as real-time biomarkers of cellular lysis .

Step-by-Step Methodology:

  • Stereotactic Implantation: Under imaging guidance, implant a microdialysis catheter (e.g., 20 kDa molecular weight cut-off) directly into the viable tumor margin.

  • Control Placement (Self-Validation Step): Implant a secondary reference catheter into adjacent, radiologically normal brain tissue, and a tertiary catheter into subcutaneous abdominal tissue.

  • Baseline Equilibration: Perfuse all catheters with standard Ringer's solution at a flow rate of 2.0 μL/min for 24 hours to establish baseline extracellular amino acid and glucose levels.

  • Retrograde Perfusion: Switch the perfusate in the tumor catheter to 80–120 mmol/L DAB dissolved in Ringer's solution. Maintain the reference catheter on Ringer's solution.

  • Microdialysate Collection: Collect microdialysate vials every 1–2 hours.

  • Metabolic Profiling: Analyze the dialysate using High-Performance Liquid Chromatography (HPLC). Look for a sharp elevation in extracellular glutamate and taurine in the tumor catheter (indicating osmotic lysis), while ensuring these markers remain flat in the reference catheter.

Workflow S1 Stereotactic Surgery S2 Catheter Implantation S1->S2 S3 Retrograde Perfusion (80-120 mM DAB) S2->S3 S4 Microdialysate Collection S3->S4 S5 Metabolic Analysis S4->S5

Figure 2: Workflow for in vivo retrograde microdialysis of DAB in glioblastoma models.

Protocol B: Systemic Administration of DAB-Dendron PNA Conjugates (Murine Peritonitis)

Causality & Rationale: To treat multidrug-resistant Gram-negative infections, antisense PNAs must cross the highly restrictive outer bacterial membrane. By conjugating PNAs to guanidinylated DAB dendrons, the complex gains the precise cationic charge density required to disrupt the bacterial membrane without causing mammalian cytotoxicity .

Step-by-Step Methodology:

  • Conjugate Synthesis: Synthesize the DAB dendron using Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutanoic acid. Guanidinylate the terminal amino groups and covalently link to a PNA sequence targeting the bacterial acpP gene.

  • Infection Model: Induce peritonitis in female mice via intraperitoneal (i.p.) injection of a lethal dose of extended-spectrum beta-lactamase (ESBL)-producing E. coli suspended in 5% mucin.

  • Dosing Regimen: One hour post-infection, administer the DAB-PNA conjugate intravenously (i.v.) via the tail vein at a dose of 10–20 mg/kg.

  • Self-Validation Step (Specificity Control): Treat a parallel cohort with a DAB-dendron conjugated to a scrambled PNA sequence. If the scrambled cohort succumbs to infection while the target cohort survives, it validates that the bactericidal effect is driven by genetic antisense targeting, not the inherent toxicity of the DAB dendron.

  • Pharmacokinetic Tracking: Utilize in vivo fluorescence imaging to track clearance. DAB dendrons should indicate primary clearance via renal excretion with minimal hepatic accumulation.

Protocol C: High-Throughput Toxicology Screening (Zebrafish Model)

Causality & Rationale: Because DAB is an environmental toxin found in algal blooms, establishing safe exposure thresholds is critical. The zebrafish (Danio rerio) model is utilized because the transparency of the embryos allows for direct, non-invasive observation of DAB-induced cardiotoxicity and developmental defects .

Step-by-Step Methodology:

  • Embryo Selection: Collect fertilized zebrafish embryos and array them in 96-well plates (1 embryo per well) in standard E3 medium.

  • DAB Exposure: At 24 hours post-fertilization (hpf), replace the medium with E3 containing varying concentrations of (S)-2,4-diaminobutanoic acid (0, 100, 300, and 700 μM).

  • Self-Validation Step (Positive Control): Expose a separate cohort to 1 mM of BMAA (a known, highly potent cyanotoxin) to validate the sensitivity of the assay.

  • Phenotypic Monitoring: At 48 and 72 hpf, measure the average heartbeat (bpm) using a stereomicroscope.

  • Endpoint Analysis: Record early signs of cardiotoxicity (expected at >700 μM) and assess hatching ability. Post-mortem histological analysis should be conducted to confirm the absence of overt hepatotoxicity at lower sublethal concentrations (100–300 μM).

References

  • Bergenheim, A. T., Roslin, M., Ungerstedt, U., Waldenström, A., Henriksson, R., & Ronquist, G. (2006). "Metabolic Manipulation of Glioblastoma in Vivo by Retrograde Microdialysis of L-2, 4 Diaminobutyric Acid (DAB)." Journal of Neuro-Oncology, 80(3), 285-293.[Link]

  • Iubatti, M., Maicas Gabas, I., Cavaco, L. M., et al. (2022). "Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria." ACS Infectious Diseases, 8(5), 1098-1106.[Link]

  • Main, B. J., et al. (2019). "Neuro- and hepatic toxicological profile of (S)-2,4-diaminobutanoic acid in embryonic, adolescent and adult zebrafish." Journal of Applied Toxicology, 39(11), 1550-1560.[Link]

  • Ronquist, G., Hugosson, R., & Westermark, B. (1980). "Antitumor Activity of L-2,4 Diaminobuturic Acid Against Mouse Fibrosarcoma Cells in Vitro and in Vivo." Journal of Cancer Research and Clinical Oncology, 96(3), 259-268.[Link]

Application Note: Electrophysiological Profiling of 2,4-Diaminobutanoic Acid (2,4-DAB)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Mechanistic Overview & Pharmacological Profile

2,4-Diaminobutanoic acid (2,4-DAB) is a non-proteinogenic amino acid and a structural analogue of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. In the realm of electrophysiology, 2,4-DAB serves as a highly versatile pharmacological tool due to its multimodal interactions with amino acid transporters and metabolic enzymes.

Despite possessing a positively charged (basic) side chain at physiological pH, 2,4-DAB exhibits a unique capacity to interact with the[2]. When 2,4-DAB binds to the ASCT2 substrate-binding site, it traps the transporter in specific conformational states, eliciting an uncoupled anion leak current that is invaluable for studying transporter gating kinetics[3].

Furthermore, 2,4-DAB profoundly modulates the GABAergic system. It acts as a non-linear, non-competitive inhibitor of and a competitive inhibitor of GABA uptake transporters (GAT)[4]. By simultaneously preventing GABA degradation and reuptake, 2,4-DAB elevates extracellular GABA concentrations, thereby enhancing tonic inhibitory currents mediated by extrasynaptic[5]. In invertebrate neuronal models (e.g., leech Retzius cells), 2,4-DAB has also been shown to induce a biphasic membrane depolarization driven sequentially by ionotropic glutamate receptors and sodium-dependent neutral amino acid transporters[6].

Quantitative Electrophysiological Parameters

To guide experimental design, the quantitative pharmacological profile of 2,4-DAB across its primary targets is summarized below.

Table 1: Pharmacological Targets and Electrophysiological Readouts of 2,4-DAB

TargetMechanism of ActionAffinity / PotencyElectrophysiological Readout
ASCT2 (SLC1A5) Substrate / ModulatorK_m ~ Low µM to mM (pH dependent)Inward uncoupled anion leak current[2]
GABA Transaminase Non-competitive InhibitorIC50 ~ 50–100 µMEnhanced tonic GABAergic current[4]
GABA Transporter Competitive InhibitorIC50 ~ 50 µMReduced phasic GABA uptake[7]
Non-NMDA Receptors Agonist (High Conc.)EC50 ~ 1–5 mMBiphasic membrane depolarization[6]

Mechanistic & Workflow Visualizations

DAB_Mechanisms DAB 2,4-Diaminobutanoic Acid (2,4-DAB) ASCT2 ASCT2 (SLC1A5) Transporter DAB->ASCT2 Substrate Binding GABAT GABA Transaminase (GABA-T) DAB->GABAT Non-competitive Inhibition GAT GABA Transporter (GAT) DAB->GAT Competitive Inhibition Receptors Non-NMDA Glutamate Receptors DAB->Receptors Agonism (High Conc.) Anion Uncoupled Anion Leak Current ASCT2->Anion Conformational Shift GABA_Level Elevated Extracellular GABA Levels GABAT->GABA_Level Decreased Metabolism GAT->GABA_Level Decreased Reuptake Depol Biphasic Membrane Depolarization Receptors->Depol Cation Influx Tonic Enhanced Tonic GABAergic Inhibition GABA_Level->Tonic Receptor Spillover

Figure 1: Multimodal mechanistic pathways of 2,4-DAB in neuronal and transporter electrophysiology.

DAB_Workflow Start Experimental Setup Prep1 HEK293 Cell Prep (ASCT2 Expressing) Start->Prep1 Prep2 Acute Brain Slices (GABAergic Synapses) Start->Prep2 Sol1 NaSCN Extracellular Solution (Amplify Anion Current) Prep1->Sol1 Sol2 ACSF + Glutamate Blockers (Isolate GABA Currents) Prep2->Sol2 Perf1 Perfuse 2,4-DAB (Titrate pH) Sol1->Perf1 Perf2 Pre-incubate 2,4-DAB (1 Hour, 100 µM) Sol2->Perf2 Rec1 Whole-Cell Patch Clamp (Measure Peak Steady-State) Perf1->Rec1 Rec2 Whole-Cell Patch Clamp (Measure Holding Current Shift) Perf2->Rec2 Val1 Validation: Apply ASCT2 Inhibitor Rec1->Val1 Val2 Validation: Apply Bicuculline Rec2->Val2

Figure 2: Electrophysiological workflow for isolating 2,4-DAB mediated ASCT2 and GABAergic currents.

Experimental Protocols

Protocol A: Isolating ASCT2 Anion Currents Using 2,4-DAB

Expertise & Experience Insight: ASCT2 is an electrogenic exchanger, but its transport cycle is coupled to a thermodynamically uncoupled anion leak current. Because 2,4-DAB binds to the ASCT2 substrate-binding site across various protonation states, it traps the transporter in an outward-facing conformation, gating this anion channel[2]. To amplify this readout, extracellular chloride is replaced with the highly permeant thiocyanate (SCN⁻).

Self-Validating System: This protocol incorporates a competitive ASCT2 inhibitor (e.g., UCPH-101) as a terminal step to confirm that the recorded SCN⁻ current is exclusively ASCT2-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human ASCT2. Plate cells on glass coverslips 24 hours prior to recording.

  • Intracellular Solution (Pipette): 130 mM KSCN, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH 7.4 with KOH). Causality: SCN⁻ is used internally to allow the measurement of outward anion currents if required, though inward currents are the primary focus.

  • Extracellular Solution (Bath): 140 mM NaSCN, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH 7.4 with NaOH). Causality: Na⁺ is strictly required for ASCT2 substrate binding; SCN⁻ amplifies the uncoupled anion current.

  • Patch-Clamp Configuration: Establish a whole-cell voltage clamp. Hold the membrane potential at 0 mV to inactivate endogenous voltage-gated sodium and calcium channels.

  • Voltage Protocol: Apply 50 ms voltage steps from -100 mV to +60 mV in 20 mV increments.

  • Compound Application: Perfuse 1 mM 2,4-DAB via a rapid solution exchange system. Record the peak steady-state inward current at -100 mV.

  • Validation: Wash out 2,4-DAB, then co-apply 1 mM 2,4-DAB with 50 µM UCPH-101. The complete ablation of the current validates its ASCT2 origin.

Protocol B: Measuring GABAergic Modulation via GABA-T Inhibition

Expertise & Experience Insight: 2,4-DAB is a more effective inhibitor of GABA-T in vivo than in vitro because it requires cellular uptake to access mitochondrial GABA-T[8]. Therefore, acute slice electrophysiology requires a prolonged pre-incubation phase rather than rapid bath application.

Self-Validating System: Pharmacological isolation of GABAA receptors using glutamate receptor antagonists, followed by terminal blockade with Bicuculline, ensures the measured holding current shift is purely GABAergic[9].

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 µm acute coronal brain slices (e.g., striatum or hippocampus) in ice-cold cutting solution. Transfer to artificial cerebrospinal fluid (ACSF) at 32°C[9].

  • 2,4-DAB Pre-incubation: Incubate slices in ACSF containing 100 µM 2,4-DAB for at least 60 minutes prior to recording. Causality: This allows sufficient time for 2,4-DAB uptake and subsequent inhibition of intracellular GABA-T[4].

  • Recording Setup: Transfer a slice to the recording chamber perfused with ACSF (2 ml/min). Establish whole-cell patch-clamp on a target pyramidal neuron using a CsCl-based internal solution (to shift the chloride reversal potential to ~0 mV, making GABA currents inward at negative holding potentials).

  • Pharmacological Isolation: Add 10 µM NBQX and 50 µM D-AP5 to the ACSF to block AMPA and NMDA receptors, respectively. Hold the cell at -70 mV.

  • Tonic Current Measurement: Record the baseline holding current for 5 minutes. The elevated extracellular GABA (due to 2,4-DAB) will persistently activate extrasynaptic GABAA receptors[5].

  • Validation: Bath apply 10 µM Bicuculline (a competitive GABAA antagonist). The resulting positive shift in the holding current (reduction of inward current) quantifies the magnitude of the 2,4-DAB-enhanced tonic GABA current.

References

  • Ndaru E, Garibsingh RAA, Zielewicz L, Schlessinger A, Grewer C. Interaction of the neutral amino acid transporter ASCT2 with basic amino acids. Biochemical Journal. 2020;477(8):1443-1457. URL: [Link]

  • Beart PM, Bilal K. l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters. 1977;5(3-4):193-198. URL: [Link]

  • Stanojević M, et al. Effect of 2,4-diaminobutyric acid on Retzius cells of the leech. Clinical Neurophysiology. 2009;120:e130. URL: [Link]

  • Sallard E, et al. Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences. 2021;78(13):5341-5370. URL: [Link]

Sources

Application Note: Cell Culture Methodologies and Mechanistic Assays Utilizing 2,4-Diaminobutanoic Acid Dihydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Diaminobutanoic acid (DAB), frequently utilized in its highly stable and soluble dihydrobromide salt form, is a non-metabolizable, non-proteinogenic amino acid with profound applications in in vitro cell culture. While widely recognized as a precursor for peptide-drug conjugates and a marker in synthetic biology, its most critical application lies in oncology and membrane transport research. DAB serves as a potent, specific substrate for the Na⁺-dependent amino acid transport System A (SNAT1/SNAT2). By exploiting the overexpression of System A in rapidly dividing cells, researchers use DAB to induce targeted metabolic exhaustion and cytolysis in specific cancer models, such as hepatomas and gliomas.

This guide provides an authoritative framework for utilizing 2,4-Diaminobutanoic acid dihydrobromide in cell culture, detailing the mechanistic rationale, quantitative benchmarks, and self-validating experimental protocols required for robust assay design.

Mechanistic Overview: The "Energy Crisis" Model

To utilize DAB effectively, one must understand the causality behind its cellular toxicity. DAB is not inherently toxic in the classical sense (e.g., it does not directly intercalate DNA or inhibit ribosomes). Instead, its cytolytic effect is a direct consequence of transport kinetics and cellular energy dynamics .

  • System A Hyper-Uptake : DAB is transported into the intracellular space via the Na⁺-dependent System A transporter. Because DAB is non-metabolizable, it is not consumed by the cell, and its uptake is not subject to standard saturation kinetics.

  • Sodium Overload : Every molecule of DAB imported brings Na⁺ ions with it, severely disrupting the intracellular Na⁺ gradient.

  • ATP Depletion : To restore the physiological Na⁺ gradient, the cell hyperactivates the Na⁺/K⁺-ATPase pump. This process consumes massive amounts of ATP.

  • Osmotic Lysis : The continuous, unlimited influx of DAB and Na⁺, combined with the eventual exhaustion of ATP, leads to a cellular "energy crisis," osmotic swelling, and irreversible cytolysis.

Because many malignant cells (such as hepatoma and glioma lines) upregulate System A to fuel rapid amino acid uptake, they are uniquely susceptible to DAB-induced lysis compared to quiescent cells.

MechanisticPathway A Extracellular DAB (2,4-Diaminobutanoic acid) B System A Transporter (SNAT1/SNAT2) A->B Transported via C Massive Intracellular Influx of DAB & Na+ B->C Co-transport D Na+/K+ ATPase Hyperactivation (Attempt to restore Na+ gradient) C->D Triggers F Osmotic Imbalance & Cell Swelling C->F Osmotic shift E Severe ATP Depletion (Cellular Energy Crisis) D->E Consumes ATP G Irreversible Cytolysis (Tumor Cell Death) E->G Leads to F->G Leads to

Mechanistic pathway of DAB-induced cytolysis via System A transporter hyperactivation.

Quantitative Data: Comparative Cytotoxicity

The cytolytic efficacy of DAB is highly dependent on the cell line's basal expression of System A transporters and the incubation time. The table below summarizes the Lethal Dose 50 (LD50) concentrations across established cell models [1].

Table 1: Comparative LD50 values of DAB across different cell lines.

Cell Line / TypeOriginIncubation TimeLD50 ConcentrationPhenotypic Response
Hepatoma Rat Liver Cancer8 hours~8.0 mMRapid, irreversible cytolysis
SKMG-1 Human Glioma24 hours20.0 mMDose-dependent viability reduction
SKMG-1 Human Glioma48 hours14.0 mMProlonged osmotic stress
Normal Fibroblasts Human24 hours12.5 mMModerate toxicity
Normal Fibroblasts Human48 hours10.0 mMModerate toxicity

Expert Insight: Note that DAB is not universally selective for cancer cells over normal fibroblasts in all models (e.g., SKMG-1 vs. normal fibroblasts). Its utility lies in studying transport-dependent metabolic pathways and developing targeted delivery systems rather than serving as a standalone broad-spectrum chemotherapeutic.

Experimental Protocols

Protocol 1: Preparation of 2,4-Diaminobutanoic Acid Dihydrobromide Stock

The dihydrobromide salt is preferred over the free base due to its superior aqueous solubility and resistance to oxidation in physiological buffers.

Materials:

  • 2,4-Diaminobutanoic acid dihydrobromide (High Purity, ≥98%)

  • Sterile, cell-culture grade ddH₂O or PBS (pH 7.4)

  • 0.22 µm PES syringe filter

Step-by-Step Methodology:

  • Weighing : Weigh out the appropriate mass of DAB dihydrobromide to create a 100 mM stock solution. (Formula Weight: ~280.0 g/mol ; verify exact lot MW).

  • Dissolution : Dissolve the powder in sterile ddH₂O. The dihydrobromide salt will dissolve rapidly.

  • pH Adjustment : Check the pH of the solution. If highly acidic, gently titrate to pH 7.2–7.4 using 1M NaOH to prevent non-specific pH-induced cytotoxicity during the assay.

  • Sterilization : Pass the solution through a 0.22 µm PES filter inside a biosafety cabinet.

  • Storage : Aliquot into sterile microcentrifuge tubes. Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Protocol 2: System A Transport & Cytotoxicity Assay

This protocol outlines a self-validating system. To prove that DAB-induced cell death is specifically caused by System A transport, we utilize N-methyl alpha-aminoisobutyric acid (MeAIB) . MeAIB is a specific, competitive inhibitor of System A. If MeAIB successfully rescues the cells from DAB toxicity, it confirms the mechanistic pathway [2].

Step-by-Step Methodology:

  • Cell Seeding : Seed target cells (e.g., Hepatoma or SKMG-1) at a density of 1 × 10⁴ cells/well in a 96-well plate using standard complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Media Replacement : Aspirate the media and replace it with fresh, amino-acid-defined media or standard media depending on the desired stringency of the transport assay.

  • Inhibitor Pre-incubation (Control Wells) : To the designated control wells, add MeAIB to a final concentration of 5 mM. Incubate for 30 minutes. This saturates the System A transporters.

  • DAB Treatment : Add the DAB stock solution to achieve final well concentrations ranging from 0 mM to 25 mM (e.g., 0, 1.6, 5, 8, 12.5, 20 mM). Ensure the total volume added does not exceed 10% of the well volume to avoid dilution artifacts.

  • Incubation : Incubate the plates for the desired timepoint (typically 8h, 24h, or 48h).

  • Viability Readout (Critical Choice) : Because DAB induces an energy crisis, an ATP-quantification assay (e.g., CellTiter-Glo®) is highly recommended over metabolic reduction assays (like MTT/MTS). ATP depletion occurs hours before morphological lysis, providing a more accurate and sensitive readout of DAB's mechanism of action.

  • Data Analysis : Calculate the LD50 using non-linear regression. Compare the viability of the DAB-only wells versus the DAB + MeAIB wells. A successful assay will show a significant rightward shift in the LD50 curve in the presence of MeAIB.

ExperimentalWorkflow S1 Seed Cells (1x10^4 cells/well) S3 Pre-incubate with MeAIB (5 mM Control) S1->S3 S4 DAB Treatment (0-25 mM, 8-48h) S1->S4 Direct Treatment S2 Prepare DAB Stock (100 mM) S2->S4 S3->S4 Rescue Validation S5 Viability Assay (ATP-based Readout) S4->S5 S6 Data Analysis (Calculate LD50) S5->S6

Step-by-step experimental workflow for the DAB System A transport and cytotoxicity assay.

References

  • Blind, P. J., Waldenström, A., Hafström, L., Berggren, D., & Ronquist, G. (2003). Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Anticancer Research, 23(2B), 1245-1248. Available at:[Link]

  • Panasci, L., McQuillan, A., & Feindel, W. (1988). The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts. Cancer Chemotherapy and Pharmacology, 21(2), 143-144. Available at:[Link]

Sources

Application Note: Preparation, Handling, and Validation of 2,4-Diaminobutanoic Acid Dihydrobromide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2,4-Diaminobutanoic acid (2,4-DAB) is a non-proteinogenic alpha-amino acid that plays a critical role in neurobiology, oncology, and synthetic peptide chemistry. As a lower homolog of ornithine, it serves as an essential building block for polymyxin antibiotics and acts as a potent biological probe.

The dihydrobromide salt variant, 2,4-Diaminobutanoic acid dihydrobromide (2,4-DAB·2HBr) , is frequently preferred over the free base in rigorous experimental settings. The addition of two equivalents of hydrobromic acid enhances the compound's crystalline stability, prevents spontaneous oxidation of the primary amines, and ensures rapid, high-capacity aqueous solubility (1[1]).

Mechanistic Action in Biological Systems

In biological models, 2,4-DAB acts as a structural analog of γ-aminobutyric acid (GABA), functioning as a competitive inhibitor of GABA transaminase to modulate neurotransmitter levels (2[2]). Crucially, 2,4-DAB is a highly specific substrate for the System A amino acid transporter (SLC38A1/2). Because certain malignancies, such as glioma cells, overexpress System A transporters, they rapidly and disproportionately accumulate 2,4-DAB. This concentrated uptake leads to severe intracellular osmotic stress and targeted cellular lysis, making it a valuable tool in neuro-oncology research (3[3]).

Pathway DAB 2,4-DAB (Extracellular) Transporter System A Transporter (SLC38A1/2) DAB->Transporter Intracellular Intracellular 2,4-DAB Accumulation Transporter->Intracellular Active Transport Osmotic Osmotic Stress & Cell Swelling Intracellular->Osmotic High Concentration GABA GABA Transaminase Inhibition Intracellular->GABA Enzymatic Binding Lysis Targeted Cell Lysis (e.g., Glioma Cells) Osmotic->Lysis

Figure 1: Cellular uptake of 2,4-DAB via System A transporters leading to osmotic stress and lysis.

Physicochemical Properties

Understanding the quantitative parameters of 2,4-DAB·2HBr is essential for accurate molar calculations and storage. The data below summarizes its core properties (4[4], 5[5], 6[6]).

PropertyValue
Chemical Name (S)-2,4-Diaminobutanoic acid dihydrobromide
CAS Number 3053676-84-6
Molecular Formula C₄H₁₀N₂O₂ · 2HBr
Molecular Weight 279.96 g/mol
Aqueous Solubility > 50 mg/mL (Highly Soluble)
pKa (Free Base) ~2.55 (COOH), ~9.95 (NH₂)
Appearance White to off-white crystalline powder
Storage (Solid) 4°C, Desiccated, Protect from light
Storage (Solution) -20°C to -80°C (Strictly avoid freeze-thaw cycles)

Experimental Protocol: Preparation of 100 mM Stock Solution

Critical Causality Note on pH: The dihydrobromide salt contains two equivalents of hydrobromic acid. Dissolving 2,4-DAB·2HBr in water yields a highly acidic solution (pH < 3.0). Direct application of this unbuffered stock to cell cultures will induce immediate necrotic cell death due to acidification, confounding any target-specific osmotic lysis data. Therefore, this protocol mandates a precise pH neutralization step.

Workflow A 2,4-DAB·2HBr Equilibration B Weighing & Dissolution (H₂O) A->B C pH Adjustment (NaOH to 7.4) B->C Acidic Solution D Sterile Filtration (0.22 µm PES) C->D Neutralized E Aliquoting & Storage (-20°C) D->E F QC: Ninhydrin Assay D->F Validation

Figure 2: Workflow for the preparation, neutralization, and validation of 2,4-DAB·2HBr solutions.

Materials Required
  • 2,4-DAB·2HBr powder (Purity ≥ 98%)

  • Ultrapure water (18.2 MΩ·cm, RNase/DNase-free)

  • 1 M NaOH solution (for pH adjustment)

  • 0.22 µm Polyethersulfone (PES) syringe filter

  • Calibrated pH meter or high-resolution pH indicator strips

Step-by-Step Methodology (10 mL Volume)
  • Thermal Equilibration: Allow the sealed vial of 2,4-DAB·2HBr to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: The salt is highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, artificially inflating the mass during weighing and leading to sub-optimal molar concentrations (5[5]).

  • Mass Calculation & Weighing:

    • Formula: Mass (g) = Concentration (M) × Volume (L) × Molecular Weight (g/mol)

    • Calculation: 0.100 M × 0.010 L × 279.96 g/mol = 0.280 g

    • Weigh exactly 280.0 mg using an analytical balance.

  • Primary Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8.0 mL of ultrapure water and vortex gently until fully dissolved.

    • Causality: Utilizing 80% of the final volume leaves adequate room for the addition of NaOH during the pH adjustment phase, ensuring you do not overshoot the final 10.0 mL target volume.

  • pH Neutralization: Measure the initial pH (expected to be ~2.5). Slowly add 1 M NaOH dropwise while continuously swirling. Monitor the pH until it stabilizes between 7.2 and 7.4 .

    • Causality: Neutralization converts the acidic dihydrobromide salt into a physiologically compatible state, preventing off-target acidotoxicity in downstream cellular assays.

  • Volume Adjustment: Once the target pH is reached, add ultrapure water to bring the final total volume to exactly 10.0 mL . Mix thoroughly.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES filter into a sterile, light-protected tube.

    • Causality: PES membranes are specifically chosen for their exceptionally low protein- and small-molecule-binding characteristics, ensuring no loss of the active compound during sterilization.

  • Aliquoting and Storage: Divide the filtered stock into 500 µL single-use aliquots in cryogenic vials. Store immediately at -20°C or -80°C.

    • Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles, which induce localized precipitation, concentration gradients, and oxidative degradation of the primary amines.

Analytical Validation (Self-Validating System)

To ensure the integrity and exact molarity of the stock solution prior to deployment in high-stakes assays, the protocol must be self-validating. Perform the following Quality Control (QC) checks:

  • Ninhydrin Reactivity Assay: 2,4-DAB contains two primary amines. Dilute a 10 µL sample of the stock into 990 µL of water. React with ninhydrin reagent at 95°C for 5 minutes. A successful, unoxidized stock will yield a deep purple color (Ruhemann's purple) with a strong absorbance peak at 570 nm.

  • LC-MS Confirmation: For precise molarity and purity validation, analyze a 1:1000 dilution via LC-MS. The expected monoisotopic mass for the free base [M+H]⁺ is 119.08 m/z (7[7]). The absence of peaks at higher molecular weights confirms that the primary amines have not undergone unwanted cross-linking or oxidation during preparation.

References

  • NP-MRD (Natural Products Magnetic Resonance Database). "Showing NP-Card for 2,4-Diaminobutyric acid (NP0000809)". URL:[Link]

  • ChemBK. "D-Daba-OH - Physico-chemical Properties and Uses". ChemBK Database. URL:[Link]

  • ECMDB (E. coli Metabolome Database). "2,4-Diaminobutyric acid (ECMDB21404)". URL:[Link]

  • FooDB. "Showing Compound 2,4-Diaminobutyric acid (FDB022978)". URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Aqueous Solubility of 2,4-Diaminobutanoic Acid Dihydrobromide (DAB·2HBr)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2,4-Diaminobutanoic acid (DAB) is a non-proteinogenic alpha-amino acid widely utilized in neurobiology, peptide synthesis, and oncology—specifically noted for its potent antitumoral activity in vitro against human glioma cells via System A cellular transport[1].

While the dihydrobromide salt form (DAB·2HBr) is engineered to be highly soluble in water[2], researchers frequently encounter dissolution bottlenecks, pH-induced precipitation, and common-ion incompatibilities during assay preparation. This guide provides mechanistic troubleshooting and self-validating protocols to ensure reliable solubility and stability in your experiments.

Part 1: Quantitative Data & Mechanistic Overview

Understanding the ionization states of DAB is critical to solving solubility issues. The free base of 2,4-Diaminobutyric acid is a highly hydrophobic molecule and is practically insoluble in water[1]. To overcome this, it is supplied as a dihydrobromide salt, which is highly soluble in its fully protonated state[2]. However, manipulating the pH of this salt can inadvertently force the molecule back into its insoluble free-base form.

Table 1: Physicochemical Properties & Solubility States of DAB

PropertyValueMechanistic Implication
pKa (Strongest Acidic) 2.55[3]The alpha-carboxyl group is fully deprotonated at physiological pH (7.4).
pKa (Strongest Basic) 9.95[3]The gamma-amino group remains fully protonated at physiological pH.
Isoelectric Point (pI) ~9.14The pH at which the net charge is zero. Maximum precipitation risk occurs here.
Free Base Solubility Insoluble[1]The neutral zwitterionic form lacks sufficient hydration energy to remain dissolved.
Salt Solubility (DAB·2HBr) >50 mg/mLHighly soluble in unbuffered water[4]. Yields a highly acidic solution (pH < 3).
Part 2: Troubleshooting FAQs

Q1: I added DAB·2HBr directly to my cell culture media (pH 7.4), and it formed a cloudy suspension that won't dissolve. What happened? A1: You are observing kinetic trapping and localized pH shock. DAB·2HBr is highly acidic. When added directly to a buffered medium, the local pH drops rapidly. As the buffer attempts to neutralize the micro-environment, the DAB molecules transiently hit their isoelectric point (pI ~9.14) if the buffer contains basic components, causing the hydrophobic free-base form to crash out[1] before it can fully disperse. Solution: Always prepare a highly concentrated primary stock in pure, unbuffered sterile water (ddH2O) where it is highly soluble. Then, perform a secondary dilution into your buffered media with vigorous vortexing.

Q2: I am trying to neutralize my aqueous DAB·2HBr stock to pH 7.4 using NaOH, but a white precipitate forms immediately. How can I fix this? A2: This is a classic thermodynamic solubility failure. By adding a strong base (NaOH) directly to the concentrated stock, you create localized zones of extreme alkalinity. If the local pH exceeds 8.5 and approaches the pI, DAB transitions into its neutral state, which is practically insoluble in water[1]. Solution: Avoid titrating concentrated stocks with strong bases. Instead, rely on a strong physiological buffer (e.g., 100 mM HEPES) during the final dilution step to gently bring the pH to 7.4 without overshooting into the alkaline range.

Q3: My DAB·2HBr powder has formed hard clumps in the vial. Even in pure water, these clumps take hours to dissolve. Is the chemical degraded? A3: It is likely not degraded, but rather suffering from hygroscopicity. Dihydrobromide salts readily absorb ambient moisture, forming a crystalline hydrate lattice that is kinetically slow to dissolve. The outer layer of the clump forms a viscous, gel-like boundary layer in water that prevents further solvent penetration. Solution: Use mechanical disruption. Submerge the tube in a bath sonicator for 10-15 minutes at room temperature. The cavitation waves will break the boundary layer and rapidly dissolve the clumps.

Q4: Can I use Phosphate-Buffered Saline (PBS) for my working solution? A4: Use caution. Poly-cationic amines can sometimes form poorly soluble complexes with multivalent anions like phosphates at high concentrations. If you observe micro-precipitation in PBS, switch to a monovalent buffer system such as Tris-HCl or HEPES.

Part 3: Experimental Protocol

Preparation of a Stable 10 mM Physiological Working Solution Objective: To create a cell-compatible DAB solution without triggering pI-induced precipitation. This protocol is self-validating; if the solution remains clear at Step 4, the primary dissolution is successful.

Step 1: Primary Stock Preparation (100 mM)

  • Weigh the required mass of DAB·2HBr powder.

  • Add room-temperature, sterile ddH2O to achieve a 100 mM concentration. (Do NOT use buffer or media for this step) .

  • Vortex vigorously for 60 seconds. If hygroscopic clumps are present, place the sealed tube in a bath sonicator for 10 minutes.

  • Validation Check: Verify complete dissolution. The solution must be completely clear, and the pH will be naturally acidic (pH < 3.0).

Step 2: Dilution and Neutralization 5. Prepare your target physiological buffer (e.g., 50 mM HEPES, pH 7.4). 6. Under continuous vortexing or magnetic stirring, slowly add the 100 mM DAB stock dropwise to the buffer to reach the final 10 mM concentration. The continuous kinetic mixing prevents localized alkaline zones from forming.

Step 3: Sterilization and Storage 7. Filter the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid nylon filters as they may non-specifically bind cationic amino acids. 8. Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Part 4: Workflow Visualization

G A DAB·2HBr Powder B Determine Target Application A->B C High-Concentration Stock (>50 mM) B->C D Physiological Working Solution (pH 7.4) B->D E Dissolve in ddH2O (Expect pH < 3) C->E F Pre-dissolve in ddH2O, then dilute in HEPES D->F H Sonicate to break hygroscopic clumps E->H G Warning: Avoid pH > 8.5 (Precipitation) F->G G->H I Sterile Filter (0.22 µm) & Store at -20°C H->I

Caption: Workflow for optimizing the aqueous dissolution and pH adjustment of DAB·2HBr.

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Technical Support Center: Troubleshooting 2,4-Diaminobutanoic Acid (DAB) Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with 2,4-Diaminobutanoic acid (DAB)—a non-proteinogenic α,γ -diamino acid[1]—presents unique physicochemical challenges. Whether you are synthesizing cyclic antimicrobial peptides (like polymyxins) or quantifying neurotoxic isomers in environmental and metabolomic samples, DAB's dual primary amines and short aliphatic side chain frequently lead to orthogonal deprotection failures, intramolecular side reactions, and derivatization artifacts.

This guide provides field-proven, self-validating protocols designed to troubleshoot and resolve these exact experimental inconsistencies.

Module 1: Solid-Phase Peptide Synthesis (SPPS) Inconsistencies

Q: Why am I observing poor coupling efficiency, sequence truncation, and a persistent yellow Kaiser test when incorporating Fmoc-Dab(Mtt)-OH?

The Causality (Expert Insight): The issue is not your synthesizer; it is the inherent geometry of the DAB molecule. As a commercially available building block, Fmoc-Dab(Mtt)-OH is notorious for abnormally poor coupling efficiency[2]. When the α -carboxyl group is activated to form an active ester, the proximity of the Mtt-protected γ -amine creates severe steric hindrance. If intermolecular coupling to the resin-bound amine is slow, the molecule undergoes a rapid intramolecular nucleophilic attack, forming a 5-membered lactam ring[2]. This lactamization depletes your active ester and permanently terminates the peptide chain.

G Start Fmoc-Dab(Mtt)-OH Activation ActiveEster Activated Ester Intermediate Start->ActiveEster PathA Slow Intermolecular Coupling (HATU/DIC) ActiveEster->PathA PathB Fast Intermolecular Coupling (DEPBT) ActiveEster->PathB Lactam Intramolecular Attack (Lactamization) PathA->Lactam Elongation Nucleophilic Attack by Resin Amine PathB->Elongation Truncation Chain Truncation Lactam->Truncation Success Peptide Elongation Elongation->Success

Fig 1: Competing pathways of Fmoc-Dab(Mtt)-OH activation: Lactamization vs. Peptide Elongation.

Self-Validating Protocol: Preincubation-Free Coupling To outcompete the lactamization pathway, you must avoid pre-activating the amino acid and use a specialized coupling reagent.

  • Resin Preparation: Ensure the N-terminal amine on the resin is fully deprotected. (Validation: A positive blue Kaiser test confirms free amines).

  • Reagent Assembly: Do not mix Fmoc-Dab(Mtt)-OH with the base (DIPEA) in the amino acid vial prior to addition.

  • In-Situ Activation: Add 3.0 eq of Fmoc-Dab(Mtt)-OH and 3.0 eq of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) directly to the resin[2].

  • Initiation: Add 6.0 eq of DIPEA to the reaction vessel to initiate coupling simultaneously with activation. React for 2 hours.

  • System Validation: Perform a micro-cleavage of 5 mg of resin. Analyze via LC-MS. A successful coupling will show the expected [M+H]+ mass shift, whereas lactamization will result in a mass deficiency (-18 Da from the expected active ester) and a negative Kaiser test on the resin without actual chain elongation.

Table 1: Comparative Orthogonal Protection Strategies for DAB in SPPS

Protecting GroupCleavage ConditionLactamization RiskRecommended Application
Fmoc-Dab(Boc)-OH 95% TFALowStandard linear peptide synthesis
Fmoc-Dab(Mtt)-OH 1% TFA in DCMHighHighly sensitive sequences requiring mild cleavage
Fmoc-Dab(Alloc)-OH Pd(PPh3)4 / PhSiH3ModerateOn-resin cyclization or branching
Z-D-Dbu(Boc)-OH HF or HydrogenationLowBoc/Bzl solid-phase peptide synthesis
Module 2: Analytical and Chromatographic Inconsistencies

Q: During HPLC-MS quantification, my DAB samples show multiple split peaks, poor mass recovery, and high limits of detection (LOD). How can I resolve this?

The Causality (Expert Insight): DAB is highly polar and lacks a strong chromophore, making direct reverse-phase LC-MS analysis nearly impossible due to poor retention and ion suppression. Pre-column derivatization is strictly required. However, because DAB possesses two primary amines ( α and γ ), derivatization agents like FMOC-Cl or 5-AIQC can form a chaotic mixture of mono-derivatized and di-derivatized adducts if the reaction pH and stoichiometry are not tightly controlled[3]. Split peaks in your chromatogram are typically the result of incomplete di-derivatization or the hydrolysis of the derivatizing agent.

Self-Validating Protocol: One-Pot Double Derivatization for LC-MS This protocol utilizes 9-fluorenylmethyl chloroformate (FMOC-Cl) to achieve complete di-derivatization, ensuring a single, highly hydrophobic analyte peak[4].

  • Buffer Preparation: Prepare a 0.2 M borate buffer and adjust the pH strictly to 8.5 - 9.0. (Validation: Verify pH with a calibrated micro-probe; pH < 8.2 will lead to mono-derivatization).

  • Sample Mixing: Mix 50 μ L of the DAB sample with 50 μ L of the borate buffer.

  • Derivatization: Add 50 μ L of 5 mM FMOC-Cl (dissolved in LC-MS grade acetonitrile). Vortex immediately for 10 seconds.

  • Incubation: Incubate at room temperature for exactly 15 minutes.

  • Quenching (Critical Step): Add 10 μ L of 100 mM amantadine or glycine to quench the unreacted FMOC-Cl. This prevents the formation of FMOC-OH artifacts that co-elute and suppress the MS signal.

  • System Validation: Inject an authentic DAB standard processed through this exact workflow. The extracted ion chromatogram (XIC) must show a single sharp peak corresponding to the di-FMOC-DAB adduct. The absence of a [M+H−FMOC]+ peak validates 100% derivatization efficiency.

Table 2: Quantitative Data on DAB Derivatization Efficiency for HPLC-MS

Derivatization ReagentTarget AminesOptimal pHReaction TimeLOD (nM)LOQ (nM)
FMOC-Cl α and γ 8.5 - 9.015 min1.13.2
5-AIQC α and γ 8.810 min1.13.2
AccQ-Fluor α and γ 8.2 - 8.810 min (55°C)2.57.0
Module 3: Biological Assay Discrepancies

Q: My biological assays exhibit severe batch-to-batch variability in potency when testing DAB-containing peptides. Could the DAB building block be the culprit?

The Causality (Expert Insight): Yes. This variability almost always stems from two overlooked physicochemical properties of DAB:

  • Hygroscopicity of Salt Forms: DAB is frequently supplied as a dihydrochloride salt (DAB·2HCl). This form is extremely hygroscopic. If the reagent bottle is opened repeatedly in a humid environment, the powder absorbs significant water mass. Weighing 10 mg of "wet" DAB·2HCl yields a much lower actual molarity than expected, throwing off your stoichiometric ratios during synthesis or assay dosing.

  • Stereochemical Inversion: DAB exists as L- and D- enantiomers. In biological systems, DAB acts as a GABA transaminase inhibitor and a GABA reuptake inhibitor[1]. The biological target is highly stereoselective. Trace racemization during the activation step of peptide synthesis (often exacerbated by excess base or prolonged coupling times) can introduce the inactive enantiomer into your peptide, drastically reducing the overall potency of the batch.

Resolution: Always store DAB salts in a desiccator, backfill with Argon after use, and determine the exact peptide concentration of your final product using quantitative amino acid analysis (qAAA) rather than relying on dry powder weight.

References
  • 2,4-Diaminobutyric acid - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Simultaneous Quantification of Amino Metabolites in Multiple Metabolic Pathways Using Ultra-High Performance Liquid Chromatography with Tandem-mass Spectrometry. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry. PLOS One. Available at:[Link]

Sources

Technical Support Center: Optimizing 2,4-Diaminobutanoic Acid (2,4-DAB) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 2,4-Diaminobutanoic acid (2,4-DAB or DABA) is a non-proteinogenic amino acid frequently utilized in drug development and toxicology. It serves as a specific inhibitor of high-affinity neuronal GABA uptake, a structural component in ultrashort cationic lipopeptides, and a known cyanobacterial neurotoxin.

Because 2,4-DAB interacts directly with cellular transport systems and metabolic pathways, optimizing its concentration in vitro requires precise control over exposure time, media composition, and cell-specific physiology. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure the integrity of your assays.

Section 1: Concentration Optimization & Viability (FAQs)

Q1: What is the optimal starting concentration range for 2,4-DAB in mammalian cell assays? A: The optimal concentration is highly dependent on your cell line and the specific mechanism under investigation. Because 2,4-DAB toxicity is driven by transport kinetics rather than simple diffusion, different cell types exhibit vastly different sensitivities[1].

For neuroblastoma models (e.g., SH-SY5Y) used in neurodegenerative research, chronic exposure (48 hours) typically induces significant toxicity starting at 500 μM[2]. However, in hepatoma cells, acute exposure (8 hours) requires much higher concentrations (up to 8 mM) to induce irreversible damage, while concentrations below 1.6 mM show no observable effect[1]. We recommend a broad initial titration range of 100 μM to 10 mM.

Table 1: Quantitative Benchmarks for 2,4-DAB in Various In Vitro Models

Cell Type / ModelAssay GoalEffective ConcentrationExposure TimeKey Mechanistic Observation
SH-SY5Y (Neuroblastoma)Neurotoxicity500 μM48 hoursDecreased viability; synergistic apoptosis when combined with BMAA[2].
Hepatoma Cells Antitumor Efficacy8.0 mM8 hoursIrreversible cell damage via Na+ gradient collapse and energy crisis[1].
Hepatoma Cells Toxicity Threshold< 1.6 mM8 hoursNo significant effect on viability; cellular pumps compensate for Na+ influx[1].
Retzius Neurons (Leech)Electrophysiology5.0 - 10.0 mMAcute (Minutes)Massive membrane depolarization (40-47 mV); irreversible functional disturbance[3].
P19 Embryonic Carcinoma GABA Uptake InhibitionVariableVariable75% reduction in high-affinity neuronal [3H]GABA uptake[4].

Q2: Why do my cells show rapid necrotic death at high concentrations (e.g., 8 mM), but no dose-dependent response at lower concentrations? A: This "threshold" effect is a direct result of 2,4-DAB's cellular uptake mechanism. 2,4-DAB is a non-metabolizable amino acid transported into cells via the amino acid transport System A, which is strictly energized by the cellular Na+ gradient[1].

At high concentrations, there is a massive, unlimited uptake of 2,4-DAB that does not obey standard saturation kinetics. This forces the cell to constantly overactivate the Na+/K+ ATPase pump to restore the gradient, leading to rapid ATP depletion and a fatal cellular energy crisis[1]. If the concentration is too low (e.g., <1.6 mM), the cell's ATP reserves can sustain the Na+/K+ ATPase activity, resulting in no observable toxicity.

G DAB 2,4-DAB (Extracellular) Transporter System A Transporter (Na+ dependent) DAB->Transporter Uptake Unlimited Intracellular Accumulation Transporter->Uptake Na Massive Na+ Influx Transporter->Na Death Cell Death / Toxicity Uptake->Death Pump Na+/K+ ATPase Overactivation Na->Pump Energy Cellular Energy Crisis (ATP Depletion) Pump->Energy Energy->Death

Mechanism of 2,4-DAB-induced cellular energy crisis via System A transport.

Q3: I am studying cyanotoxin mixtures. How does 2,4-DAB interact with β-N-methylamino-L-alanine (BMAA)? A: 2,4-DAB and BMAA are structural isomers produced concurrently by cyanobacteria. While BMAA primarily induces endoplasmic reticulum (ER) stress, 2,4-DAB does not increase ER stress markers[2]. Instead, 2,4-DAB causes oxidative stress and disrupts energy production pathways, specifically fatty acid β-oxidation, glycolysis, and L-serine biosynthesis[5]. When applied together at equimolar concentrations (e.g., 500 μM each), they exhibit synergistic toxicity, significantly increasing caspase activity and apoptosis beyond the additive effects of either compound alone[2].

Section 2: Troubleshooting Specific Assay Issues

Issue 1: High background noise or immediate cell death during electrophysiological recordings.

  • Causality: 2,4-DAB acts as a potent excitatory amino acid. In neuronal models, concentrations of 5–10 mM cause massive membrane depolarizations (up to 47 mV), which evolve in two distinct stages and cause irreversible functional disturbances[3].

  • Solution: If your goal is to study subtle ion channel modulations or GABA uptake inhibition rather than excitotoxicity, reduce the 2,4-DAB concentration to the low micromolar range (10–50 μM) and monitor the resting membrane potential continuously.

Issue 2: Inconsistent viability results across different culture media.

  • Causality: The presence of other amino acids in the culture medium can competitively inhibit 2,4-DAB uptake. For instance, N-methyl alpha-aminoisobutyric acid (MeAIB)—a specific substrate for System A—abrogates the destructive effect of 2,4-DAB in a dose-dependent manner[1].

  • Solution: Standardize your assay medium. If studying 2,4-DAB toxicity, consider using a minimal essential medium or temporarily starving cells of competing amino acids for 1-2 hours prior to treatment.

Section 3: Self-Validating Experimental Protocol

To ensure your observed toxicity is genuinely driven by 2,4-DAB uptake and not an artifact of pH changes or solvent toxicity, you must build a self-validating control into your workflow.

Protocol: 2,4-DAB Concentration-Response Viability Assay (Transport-Validated)

Objective: Determine the IC50 of 2,4-DAB while validating the System A transport mechanism causality.

Step 1: Cell Seeding

  • Seed target cells (e.g., SH-SY5Y or Hepatoma) at a density of 1 × 10⁴ cells/well in a 96-well plate using standard complete medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and exponential growth.

Step 2: Preparation of 2,4-DAB Treatments & Controls

  • Prepare a 100 mM stock solution of L-2,4-diaminobutyric acid hydrobromide in sterile PBS. Adjust pH to 7.4.

  • Create a serial dilution in the assay medium: 0, 100 μM, 500 μM, 1 mM, 2.5 mM, 5 mM, and 10 mM.

  • Self-Validation Control: Prepare a parallel set of the exact same 2,4-DAB concentrations, but supplement this medium with 10 mM N-methyl alpha-aminoisobutyric acid (MeAIB) [1].

Step 3: Treatment and Incubation

  • Aspirate the old medium and apply 100 μL of the treatment solutions per well (n=4 replicates per condition).

  • Incubate for the desired exposure time (e.g., 8 hours for acute metabolic crisis, 48 hours for chronic apoptotic toxicity).

Step 4: Viability Measurement & Causality Check

  • Add 20 μL of CellTiter-Glo® (or standard MTT reagent) to each well.

  • Incubate for 15 minutes at room temperature on an orbital shaker.

  • Record luminescence (or absorbance at 570 nm) using a microplate reader.

  • Validation Check: If 2,4-DAB toxicity is correctly mediated via System A transport, the MeAIB-treated wells will show significantly higher viability (a rescue effect) compared to the wells treated with 2,4-DAB alone[1].

G Start Determine Cell Type & Assay Goal Range Set Concentration Range (0.1 mM - 10 mM) Start->Range Exposure Select Exposure Time (Acute 8h vs Chronic 48h) Range->Exposure Viability Run Viability Assay (+/- MeAIB Control) Exposure->Viability Decision Toxicity Observed? Viability->Decision Optimum Establish IC50 & Working Conc. Decision->Optimum Yes Adjust Adjust Range or Check Transporters Decision->Adjust No Adjust->Range

Step-by-step workflow for optimizing 2,4-DAB concentration in vitro.

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Technical Support Center: 2,4-Diaminobutanoic Acid (DAB) Application & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering unexpected phenotypic or cytotoxic anomalies when working with 2,4-Diaminobutanoic acid (DAB). While (S)-2,4-diaminobutanoic acid is a highly valuable non-proteinogenic amino acid—widely utilized as a GABA transaminase (GABA-T) inhibitor and a foundational building block for peptide nucleic acid (PNA) dendrimers—its structural properties can trigger severe off-target effects if not rigorously controlled.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind DAB-induced off-target effects and provide self-validating experimental frameworks to ensure the integrity of your data.

Part 1: Pharmacological Profiling & Toxicity Mitigation (FAQs)

Q1: Why am I observing neurotoxic or hepatotoxic phenotypes in my in vivo models (e.g., zebrafish/mice) when using DAB as a building block?

The Causality: DAB's primary pharmacological action is the inhibition of GABA transaminase, which elevates synaptic GABA levels[1]. However, at elevated concentrations, DAB acts as a structural analog to known cyanotoxins like β-N-methylamino-L-alanine (BMAA). At these higher thresholds, DAB loses its specificity and begins activating N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluR5)[2]. This off-target receptor activation induces massive calcium influx, leading to excitotoxicity, oxidative stress, and subsequent neurodegeneration[2].

The Solution: Toxicity is strictly dose-dependent. Studies in zebrafish models demonstrate a sharp viability cut-off. Embryos tolerate concentrations up to 300 µM with normal development, but concentrations exceeding 500 µM trigger significant metabolic disruption and mortality[3]. You must optimize your dosing regimen to stay below this critical excitotoxic threshold.

Q2: My DAB-dendron PNA conjugates are successfully inhibiting bacterial growth, but my cell viability assays show high toxicity. How do I differentiate between specific antisense effects and off-target membrane disruption?

The Causality: When DAB is utilized to synthesize cationic amphipathic carriers (dendrons) for PNA delivery, the conjugates can inadvertently mimic antimicrobial peptides (AMPs)[4]. If the terminal carbon chain of your dendron ligand is too hydrophobic (e.g., using octanoic acid), the conjugate will insert into and disrupt lipid bilayers non-specifically, causing cell lysis independent of your target mRNA[4].

The Solution: You must tune the hydrophobicity of the terminal ligand. Reducing the terminal carbon chain length from 8 carbons (guanidinylated octanoic acid) to 4 carbons (guanidinylated butanoic acid) drastically reduces off-target membrane disruption while actually improving the specific antisense minimum inhibitory concentration (MIC)[4].

Part 2: Visualizing the Pathways

To conceptualize how DAB interacts with biological systems and how we validate its specificity, refer to the diagrams below.

G DAB 2,4-Diaminobutanoic Acid (DAB) Target Targeted Pathway (GABA-T Inhibition) DAB->Target Primary Action OffTarget1 Off-Target 1 (NMDA/mGluR5 Activation) DAB->OffTarget1 High Concentration OffTarget2 Off-Target 2 (Membrane Disruption) DAB->OffTarget2 Amphipathic Conjugates GABA Elevated GABA Levels Target->GABA Neurotox Neurotoxicity / Excitotoxicity OffTarget1->Neurotox Lysis Non-specific Cytotoxicity OffTarget2->Lysis Mitigation1 Dose Control (<300 µM) Mitigation1->OffTarget1 Prevents Mitigation2 Hydrophobicity Tuning (Shorter Alkyl Chains) Mitigation2->OffTarget2 Prevents

Mechanistic pathways of DAB highlighting targeted actions versus off-target toxicity.

Workflow Start Synthesize DAB-Dendron PNA Conjugates Design Design Mismatch Control (Self-Validating Step) Start->Design Split Design->Split Assay1 Target Gene Inhibition (Antisense Efficacy) Split->Assay1 Assay2 Membrane Integrity Assay (SYTOX Green) Split->Assay2 Decision Does Mismatch Control Cause Toxicity? Assay1->Decision Assay2->Decision Opt1 Off-Target Effect Detected: Decrease Alkyl Chain Length Decision->Opt1 Yes Opt2 Specific Action Confirmed: Proceed to in vivo Decision->Opt2 No

Logical workflow for validating the specificity of DAB-dendron conjugates.

Part 3: Quantitative Data Summaries

To aid in your experimental design, I have synthesized the critical thresholds and Structure-Activity Relationship (SAR) data into the following reference tables.

Table 1: Concentration-Dependent In Vivo Effects of (S)-2,4-Diaminobutanoic Acid

Based on embryonic and adult zebrafish models[2][3].

Concentration RangePrimary Phenotype ObservedViability (at 6 dpf)Mechanistic Causality
< 100 µM Normal physiological development> 95%Safe baseline; target engagement without receptor spillover.
100 - 300 µM Minor motor dysfunction> 85%Threshold of GABAergic modulation; minimal off-target effects.
500 - 700 µM Startle sensitivity, neurodegeneration~ 50%Off-target NMDA/mGluR5 activation causing excitotoxicity.
> 1.0 mM Acute lethality, gross malformations< 10%Severe metabolic collapse and systemic toxicity.
Table 2: Structure-Activity Relationship (SAR) of DAB-Dendron PNA Conjugates

Evaluating off-target membrane disruption vs. specific antisense activity[4].

Terminal LigandCarbon Chain LengthTarget MIC (µM)Mismatch MIC (µM)Off-Target Toxicity Level
Guanidinylated Octanoic Acid (Goc) 8 carbons2.0 µM8.0 µMHigh (Membrane lysis dominates)
Guanidinylated Hexanoic Acid (Ghp) 6 carbons1.0 µM16.0 µMModerate
Guanidinylated Butanoic Acid (Gbu) 4 carbons0.5 µM> 32.0 µMLow (Highly specific antisense effect)

Part 4: Self-Validating Experimental Protocols

A robust experiment must inherently prove that the observed effect is due to the intended mechanism. Do not rely on single-endpoint assays. Implement the following self-validating protocols to guarantee your results are free from DAB-induced off-target artifacts.

Protocol 1: Self-Validating Assay for GABA-T Inhibition vs. Off-Target Excitotoxicity

Purpose: To confirm that observed neurological phenotypes are due to GABA-T inhibition and not off-target NMDA receptor activation[2][5].

Step-by-Step Methodology:

  • Model Preparation: Plate human neuroblastoma cells (or prepare zebrafish embryos at 18 hours post-fertilization) into a 96-well format.

  • Control Establishment (The Self-Validation Step): Divide the plate into four cohorts:

    • Cohort A: Vehicle control.

    • Cohort B (Test): DAB treatment (e.g., 500 µM).

    • Cohort C (Positive Control): Vigabatrin (a known, highly specific GABA-T inhibitor).

    • Cohort D (Rescue Control): DAB (500 µM) + MK-801 (10 µM, a potent non-competitive NMDA receptor antagonist).

  • Incubation: Incubate for 72 hours under standard physiological conditions.

  • Endpoint 1 (Target Engagement): Lyse a subset of cells and quantify intracellular GABA levels using HPLC. Validation: Both Cohort B and C should show elevated GABA.

  • Endpoint 2 (Off-Target Toxicity): Perform an MTT viability assay on the remaining cells.

    • Interpretation: If Cohort B shows high toxicity but Cohort C does not, DAB is causing off-target effects. If Cohort D (Rescue Control) restores cell viability to baseline, you have definitively proven that the toxicity is an off-target NMDA-mediated effect, separate from GABA-T inhibition.

Protocol 2: Synthesis and Validation of DAB-Dendron Conjugates to Eliminate Membrane Disruption

Purpose: To ensure DAB-based PNA delivery vehicles do not cause off-target cell lysis[4][6].

Step-by-Step Methodology:

  • Solid-Phase Synthesis: Perform chain elongation using 0.2 M Boc-protected PNA monomers and Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutanoic acid in DMF. Use an activator base (e.g., DIEA) to couple the dendron to the PNA backbone[4].

  • Mismatch Generation (The Self-Validation Step): For every target PNA sequence synthesized, synthesize an identical DAB-dendron conjugated to a mismatch PNA sequence (containing at least 3 base pair substitutions).

  • Hydrophobicity Tuning: Guanidinylate the terminal amino groups. To minimize off-target effects, use a short-chain modifier like 1,3-di-Boc-2-(trifluoromethylsulfonyl)-guanidine with a butanoic acid derivative (4 carbons), strictly avoiding octanoic acid (8 carbons)[4].

  • Membrane Integrity Assay: Expose HeLa cells or target Gram-negative bacteria to both the Target-PNA and Mismatch-PNA conjugates at varying concentrations (0.5 µM to 20 µM).

  • Detection: Add SYTOX Green (a membrane-impermeable fluorescent dye).

    • Interpretation: SYTOX Green will only fluoresce if the cell membrane is compromised. If the Mismatch-PNA causes SYTOX fluorescence or cell death, your DAB-dendron is too hydrophobic and is causing off-target membrane disruption. A successful, specific conjugate will show target gene silencing (or bacterial death) with the Target-PNA, but zero toxicity and zero SYTOX fluorescence with the Mismatch-PNA[4].

References

  • Wikipedia Contributors. "2,4-Diaminobutyric acid - Mechanism of action." Wikipedia. Available at:[Link]

  • Porter Lab. "Neuro- and hepatic toxicological profile of (S)-2,4-diaminobutanoic acid in embryonic, adolescent and adult zebrafish." Journal of Applied Toxicology. Available at:[Link]

  • National Institutes of Health (PMC). "The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish." ToxSci/PMC. Available at:[Link]

  • RSC Publishing. "Recent developments in the delivery of peptide nucleic acids (PNAs)." RSC. Available at:[Link]

  • ACS Publications. "Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria." ACS Infectious Diseases. Available at:[Link]

Sources

refining dosage and administration route for in vivo 2,4-DAB studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for L-2,4-diaminobutyric acid (L-DAB) research. L-DAB is a highly complex, non-physiological cationic amino acid that presents a dual pharmacological profile: it acts as a potent neurotoxin via GABA transaminase (GABA-T) inhibition, yet serves as a highly effective, targeted cytolytic agent against malignant tumors via osmotic lysis[1][2].

This guide is designed for researchers and drug development professionals to troubleshoot dosing, refine administration routes, and establish self-validating experimental protocols.

Part 1: Quantitative Dosing & Administration Reference

To establish a baseline for your experimental design, consult the following table summarizing field-proven dosing parameters and their corresponding in vivo outcomes.

Model / ApplicationAdministration RouteRecommended Dosage / ConcentrationKey Experimental Observations
In Vitro (Glioma) Media Supplementation10 - 20 mM (24h incubation)Total irreversible cytolysis via intracellular accumulation and osmotic swelling[2].
Zebrafish Larvae Bath Immersion500 µM (EC50)Decreased viability (50% at 6 days post-fertilization); distinct neurodegeneration signatures[3].
Murine (Acute) Intraperitoneal (IP)764 mg/kg (in 4 mL/kg volume)Systemic toxicity, convulsions, and elevated GABA levels[2].
Human (GBM) Retrograde Microdialysis80 - 120 mmol/L (2.0 µL/min)Transient edema; highly elevated extracellular amino acids indicating tumor cell stress[4].
Human (GBM Cavity) Intratumoral Infusion130 mM DAB + 50 µM PrazosinContinuous 96h infusion resulted in complete glioma cell lysis and necrotic fluid generation[5].

Part 2: Troubleshooting Guides & FAQs

Q: Why do my murine models exhibit severe neurotoxicity and convulsions when administered L-DAB systemically? A: The causality lies in L-DAB's primary mechanism of action in healthy tissue. L-DAB is a non-competitive inhibitor of GABA transaminase (GABA-T) and a GABA reuptake inhibitor[1]. Systemic administration (e.g., IP injections of 764 mg/kg) leads to a widespread inability to convert GABA back to glutamate[1][2]. This causes a massive elevation of GABA levels in the central nervous system, leading to paradoxical convulsions, excitotoxicity, and secondary ammonia toxicity[1]. To bypass this, researchers studying the anti-tumor properties of L-DAB must utilize localized delivery methods to restrict the compound strictly to the tumor microenvironment[4].

Q: How does L-DAB selectively target and lyse glioma cells without harming healthy brain tissue? A: The selectivity is driven by the metabolic demands of malignant cells. Glioma cells overexpress the System A amino acid transporter to fuel rapid growth[6]. L-DAB is structurally similar to physiological amino acids like L-alanine but is a non-physiological molecule. It is transported asymmetrically into the tumor cell against its concentration gradient[6]. Because the cell cannot metabolize L-DAB, it accumulates massively inside the cytoplasm. This creates a severe osmotic gradient, drawing water into the cell until it undergoes irreversible osmotic lysis[2]. Normal brain tissue, which has lower baseline amino acid transport demands, remains unaffected[4].

DAB_Mechanism DAB L-2,4-Diaminobutyric Acid (L-DAB) GABAT GABA Transaminase (GABA-T) DAB->GABAT Binds SystemA System A Amino Acid Transporter DAB->SystemA Transported by Inhibition Non-Competitive Inhibition GABAT->Inhibition GABA_Accum Elevated GABA Levels (Neurotoxicity) Inhibition->GABA_Accum Prevents degradation Accumulation Massive Intracellular Accumulation SystemA->Accumulation Asymmetric uptake OsmoticLysis Osmotic Lysis & Tumor Cell Death Accumulation->OsmoticLysis Water influx

Dual mechanisms of L-DAB: GABA-T inhibition (neurotoxicity) and System A transport (osmotic lysis).

Q: How can I validate that cell death in my model is specifically due to L-DAB-induced osmotic lysis? A: You must establish a self-validating control system by utilizing competitive inhibition. Because L-DAB utilizes the exact same System A transporter as L-alanine and L-methionine, concomitant administration of these physiological amino acids will competitively block L-DAB uptake[2][6]. If the cytolytic effect is abolished upon co-incubation with L-alanine, you have successfully validated that the cell death is dependent on System A-mediated osmotic swelling rather than non-specific chemical toxicity.

Part 3: Self-Validating Experimental Protocols

Workflow: Intratumoral Infusion and Post-Resection Cavity Lavage

Context: This workflow is designed for high-grade glioma models to maximize osmotic lysis while completely preventing systemic toxicity. It incorporates a built-in biochemical validation step.

Step 1: Formulation & pH Balancing Prepare an isotonic solution containing 130 mM L-DAB and 50 µM Prazosin[5]. Causality: The high concentration of L-DAB (130 mM) is required to maintain a massive concentration advantage over physiological amino acids in the tumor microenvironment, forcing the System A transporters to uptake L-DAB[5]. Adjust the pH to exactly 7.55 at 37°C to mimic physiological conditions and prevent pH-induced necrosis. Filter sterilize through a 0.22 µm membrane[2].

Step 2: Stereotactic Implantation Stereotactically implant microdialysis infusion catheters directly into the tumor tissue (or post-resection cavity). Crucially, implant secondary reference microdialysis catheters in adjacent normal brain tissue[4].

Step 3: Continuous Infusion & Intermittent Lavage Initiate continuous infusion of the L-DAB solution at a rate of 3 mL/h for 96 hours[5]. Lavage Causality: Every 2 hours, interrupt the infusion for 5 minutes. Aspirate 1-2 mL of fluid from the cavity, then infuse 1-2 mL of an isotonic Tris-buffered solution (pH 8.1)[5]. This step is critical: as tumor cells undergo osmotic lysis, they release necrotic fluid and cellular debris that can increase intracranial pressure and dilute the L-DAB concentration. Aspiration removes this debris, maintaining the osmotic gradient.

Step 4: In Vivo Validation (The Self-Validating Step) Analyze the fluid collected from the reference microdialysis catheters. You are looking for a sharp, sudden extracellular spike in physiological amino acids (specifically L-alanine, glutamate, and taurine)[4][6]. Causality: Because L-DAB competitively monopolizes the System A transporter, it physically excludes L-alanine from entering the cells. An extracellular spike in L-alanine proves that L-DAB is successfully binding to the target transporters in vivo[6]. If the spike is absent, your infusion has failed to reach the target site.

DAB_Workflow Prep 1. Formulation 130 mM DAB + 50 µM Prazosin pH 7.55 Stereotactic 2. Stereotactic Surgery Implant Microdialysis Catheters Prep->Stereotactic Infusion 3. Continuous Infusion 3 mL/h for 96 hours Stereotactic->Infusion Aspiration 4. Intermittent Lavage Aspirate Necrotic Fluid Infusion->Aspiration Monitoring 5. Efficacy Validation Extracellular Alanine Spike Aspiration->Monitoring

Self-validating workflow for intratumoral L-DAB infusion and continuous necrotic cavity lavage.

References

  • Title: 2,4-Diaminobutyric acid - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Title: Metabolic Manipulation of Glioblastoma in Vivo by Retrograde Microdialysis of L-2, 4 Diaminobutyric Acid (DAB) - PubMed. Source: nih.gov. URL:[Link]

  • Title: US20230277488A1 - Drug combination and its use in the treatment of cancer - Google Patents. Source: google.com.
  • Title: The cyanotoxin 2,4-DAB enhances mortality and causes behavioral and molecular dysfunctions associated with neurodegeneration in larval zebrafish - bioRxiv. Source: biorxiv.org. URL:[Link]

  • Title: Post-resection Cavity Lavage of High Grade Glioma With a Novel Drug Combination: A Case Report - Anticancer Research. Source: iiarjournals.org. URL:[Link]

Sources

method refinement for achieving reproducible results with 2,4-DAB

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist's Foreword

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducibility of 2,4-Diaminobutyric acid (2,4-DAB) quantification. The challenge is rooted in its fundamental chemistry: 2,4-DAB is a highly polar, non-proteinogenic diamino acid that exists as a zwitterion at physiological pH. Furthermore, it is a structural isomer of the neurotoxin β-N-methylamino-L-alanine (BMAA) and N-(2-aminoethyl)glycine (AEG)[1]. If your method is not mechanistically designed to account for these factors, your data will suffer from poor retention, co-elution, and severe matrix suppression.

Every protocol provided in this guide is designed as a self-validating system . This means incorporating internal checkpoints—such as pH verification steps and specific isotopic internal standards—so the assay tells you if it is failing before you ever inject a sample into the mass spectrometer.

Core Analytical Workflows

G A Sample Matrix (Cyanobacteria/Tissue) B Protein Precipitation (0.1 M TCA) & Lysis A->B C Cation-Exchange SPE (e.g., Oasis-MCX) B->C D Analytical Approach? C->D E Underivatized HILIC LC-MS/MS D->E Retains Polarity F Pre-column Derivatization (AQC, FMOC, or PCF) D->F Adds Hydrophobicity H Data Analysis: Isomeric Resolution (BMAA vs 2,4-DAB) E->H G Reversed-Phase (RP) LC-MS/MS F->G G->H

Analytical workflow for 2,4-DAB extraction, separation, and isomeric resolution.

Protocol A: Underivatized HILIC LC-MS/MS Analysis

Mechanistic Goal: Retain the highly polar 2,4-DAB molecule using hydrophilic interaction liquid chromatography (HILIC) without chemical alteration[2].

  • Step 1: Matrix Extraction. Add 0.1 M Trichloroacetic acid (TCA) to the lyophilized sample. Sonicate in an ice-water bath to prevent thermal degradation. Centrifuge at 10,000 × g.

    • Self-Validating Checkpoint: Spike the matrix with a stable isotope-labeled internal standard (e.g., D3-BMAA) prior to extraction to monitor absolute recovery.

  • Step 2: Cation-Exchange SPE. Condition a polymeric strong cation-exchange cartridge (e.g., Oasis-MCX or Strata-X-C) with methanol, followed by 0.1 M HCl[2]. Load the TCA extract. Wash with 0.1 M HCl and methanol to remove neutral and acidic interferences. Elute the basic amino acids using 5% NH₄OH in methanol.

  • Step 3: HILIC Separation. Reconstitute the dried eluate in the initial HILIC mobile phase (high organic, e.g., 85% Acetonitrile with 0.1% formic acid). Inject onto a zwitterionic HILIC column.

  • Step 4: MS/MS Detection. Monitor specific MRM transitions. While BMAA and 2,4-DAB share the [M+H]⁺ m/z 119 precursor, 2,4-DAB is confirmed via the diagnostic m/z 119 → 101 and m/z 119 → 74 transitions[3].

Protocol B: Pre-Column Derivatization (Propyl Chloroformate) for RP-LC

Mechanistic Goal: Mask the polar amine groups to increase hydrophobicity, enabling robust retention on standard C18 Reversed-Phase columns[1].

  • Step 1: SPE Eluate Preparation. Take the dried SPE eluate from Protocol A (Step 2) and reconstitute in 20 mM HCl[4].

  • Step 2: pH Adjustment (Critical). Add sodium borate buffer to shift the pH to 9.0–10.0.

    • Self-Validating Checkpoint: Spot 1 µL of the mixture onto micro-pH paper. The derivatization reaction will fail if the amines remain protonated (pH < 8.5).

  • Step 3: Derivatization. Add the propyl chloroformate (PCF) reagent. Vortex immediately. The reaction occurs rapidly at room temperature, converting the primary amines into carbamates[4].

  • Step 4: RP-LC-MS/MS Analysis. Inject onto a C18 column. Monitor the derivatized mass transitions (e.g., [M+H]⁺ m/z 333 → 273, 245)[4].

Quantitative Performance Metrics

ParameterUnderivatized HILIC-MS/MSPCF-Derivatized RP-LC-MS/MSCausality / Mechanistic Note
Column Chemistry Zwitterionic HILICC18 Reversed-PhaseHILIC relies on aqueous partitioning; RP relies on hydrophobic interactions.
Typical LOD 0.13 - 1.38 ng/mL[1]~0.042 pmol/injection[4]Derivatization increases mass and lipophilicity, improving ESI efficiency and lowering LOD[1].
SPE Chemistry Strong Cation Exchange (MCX)Strong Cation Exchange (MCX)Required to isolate polar amines from complex matrices[2].
Recovery Range 66% - 91%[2]> 90%[1]Matrix suppression in HILIC can artificially lower apparent recovery if not corrected by an internal standard[2].
Isomeric Resolution Requires optimized gradientExcellent baseline separationAdded hydrophobic tags amplify structural differences between isomers (BMAA, 2,4-DAB, AEG)[1].

Troubleshooting & FAQs

Q1: Why am I losing 2,4-DAB recovery during Solid Phase Extraction (SPE)? A: Causality: 2,4-DAB is a diamino acid with a highly polar, zwitterionic nature. Standard C18 SPE will not retain it. You must use a strong cation-exchange (MCX) resin[2]. The pH of the loading solution must be strictly < 2.0 to ensure complete protonation of both amine groups and the carboxylic acid. If the pH is too high, the molecule loses its net positive charge, leading to breakthrough during the loading or wash steps.

Q2: How do I definitively resolve 2,4-DAB from its structural isomers BMAA and AEG? A: Causality: BMAA, 2,4-DAB, and AEG are structural isomers with an identical precursor mass ([M+H]⁺ m/z 119 for underivatized forms). They cannot be distinguished by MS1 full scans alone. You must achieve baseline chromatographic separation. In HILIC, 2,4-DAB typically elutes later than BMAA due to its stronger interaction with the aqueous layer on the stationary phase. Furthermore, you must use diagnostic MRM transitions resulting from collision-induced dissociation: BMAA yields a distinct m/z 119 → 102 (loss of NH₃), whereas 2,4-DAB yields m/z 119 → 101 and m/z 119 → 74[3].

Q3: Why is my derivatization yield with Propyl Chloroformate (PCF) or FMOC highly inconsistent? A: Causality: Pre-column derivatization targets the primary and secondary amines[1]. For the nucleophilic attack on the derivatizing agent to occur, the amines must be in their free base (deprotonated) form. Because 2,4-DAB has two amine groups with high pKa values, the reaction buffer must be strictly maintained at pH 9.0–10.0. If the sample matrix is acidic (e.g., residual TCA from extraction), it will crash the buffer capacity, leaving the amines protonated and halting the reaction. Self-validating system: Always verify the pH of the sample-buffer mixture with micro-pH paper before adding the derivatization reagent.

Q4: I am seeing severe signal suppression for 2,4-DAB in LC-MS/MS, but not for BMAA. Why? A: Causality: Matrix effects in HILIC are highly localized. 2,4-DAB often co-elutes with highly abundant endogenous basic amino acids like lysine, histidine, and arginine[2]. These compounds compete for charge in the electrospray ionization (ESI) source, leading to ion suppression[2]. To mitigate this, optimize the HILIC gradient to shift 2,4-DAB away from these interferents, or switch to a pre-column derivatization method followed by Reversed-Phase LC, which alters the elution profile entirely[1].

References

  • Analyst PAPER - Rsc.org. Source: rsc.org. URL:[Link]

  • Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - MDPI. Source: mdpi.com. URL:[Link]

  • Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria - SciELO. Source: scielo.org.za. URL:[Link]

  • Distinguishing the cyanobacterial neurotoxin beta-N-methylamino-L-alanine (BMAA) from its structural isomer 2,4-diaminobutyric acid (2,4-DAB) - PubMed. Source: nih.gov. URL:[Link]

Sources

Validation & Comparative

comparative analysis of L-DABA versus D-DABA anticonvulsant activity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of L-DABA versus D-DABA: Stereospecificity, Anticonvulsant Efficacy, and Neurotoxicity Profiles

Executive Overview

In the development of novel antiepileptic drugs (AEDs), targeting the γ -aminobutyric acid (GABA) system remains a primary therapeutic strategy. 2,4-Diaminobutyric acid (DABA), an endogenous non-proteinogenic amino acid, has been extensively studied for its ability to modulate synaptic GABA levels[1]. However, the pharmacological utility of DABA is strictly governed by its stereochemistry. This guide provides an in-depth comparative analysis of L-DABA (S(+)-2,4-diaminobutyric acid) and D-DABA (R(-)-2,4-diaminobutyric acid) , detailing how enantiomeric differences dictate GABA transporter (GAT) affinity, blood-brain barrier (BBB) permeability, and the critical balance between anticonvulsant activity and neurotoxicity.

Stereochemical Pharmacodynamics

The anticonvulsant potential of DABA derivatives relies on their ability to act as GABA reuptake inhibitors and, to a lesser extent, GABA transaminase (GABA-T) inhibitors[2][3].

  • L-DABA (The Active Modulator): L-DABA is a potent, competitive inhibitor of sodium-dependent GABA uptake across presynaptic and glial membranes[4]. By blocking GAT, L-DABA prolongs the residence time of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. Additionally, it acts as a moderate inhibitor of GABA-T, further preventing the degradation of free GABA in the brain[3].

  • D-DABA (The Weak Analog): Stereospecificity is highly pronounced in GAT binding. D-DABA exhibits only 1/20th the potency of the L-isomer in inhibiting GABA uptake[3][4]. Furthermore, D-DABA is a significantly weaker inhibitor of GABA-T[3]. Interestingly, both enantiomers remain equipotent regarding sodium-independent GABA binding to brain membranes, indicating that the stereoselective divergence is specific to the active transport and enzymatic degradation mechanisms[4].

The Neurotoxicity Paradox & BBB Permeability

A major hurdle in utilizing DABA as a systemic anticonvulsant is its complex toxicity profile, which is heavily dependent on the route of administration and enantiomeric form[5].

While L-DABA elevates synaptic GABA to provide anticonvulsant effects, systemic administration (e.g., intraperitoneal injection) of high doses induces severe neurolathyrism-like symptoms, including hyperirritability, tremors, and paradoxical convulsions[5][6]. This toxicity is driven by two factors:

  • High BBB Permeability: L-DABA readily crosses the blood-brain barrier, accumulating in the central nervous system[6].

  • Off-Target Enzymatic Inhibition: L-DABA acts as a competitive inhibitor of ornithine carbamoyltransferase in the liver, disrupting the urea cycle and potentially contributing to secondary ammonia toxicity[5].

Conversely, D-DABA does not produce these toxic symptoms when administered systemically[6]. This is not due to an inherent lack of neurotoxicity, but rather because D-DABA exhibits extremely poor penetration of the blood-brain barrier[6]. When injected directly into the central nervous system (intracisternally), both isomers exhibit neurotoxic properties[4][5].

Mechanistic Visualization

G L_DABA L-DABA (S-enantiomer) GAT GABA Transporter (GAT) L_DABA->GAT Potent Inhibition GABA_T GABA Transaminase L_DABA->GABA_T Moderate Inhibition BBB Blood-Brain Barrier L_DABA->BBB High Permeability D_DABA D-DABA (R-enantiomer) D_DABA->GAT Weak Inhibition D_DABA->GABA_T Weak Inhibition D_DABA->BBB Low Permeability Synapse Synaptic GABA Increase GAT->Synapse Blocks Reuptake GABA_T->Synapse Blocks Degradation Toxicity Neurotoxicity / Tremors BBB->Toxicity High Brain Titer Anticonvulsant Anticonvulsant Effect Synapse->Anticonvulsant Therapeutic Pathway

Figure 1: Mechanistic divergence of L-DABA and D-DABA in GABAergic modulation and neurotoxicity.

Quantitative Comparative Analysis

Pharmacological ParameterL-DABA (S(+)-DABA)D-DABA (R(-)-DABA)
GABA Uptake Inhibition High (Baseline Potency)Low (~5% of L-DABA potency)
GABA-T Inhibition ModerateWeak
Systemic BBB Permeability HighNegligible
Anticonvulsant Efficacy Moderate (Dose-dependent)Negligible (via systemic route)
Systemic Toxicity Profile High (Tremors, Convulsions)Low (Due to lack of BBB crossing)
Intracisternal Toxicity HighHigh

Self-Validating Experimental Workflows

To accurately assess the differential profiles of DABA enantiomers, researchers must employ self-validating protocols that uncouple true anticonvulsant efficacy from non-specific neurotoxicity.

Protocol A: In Vitro [3H]-GABA Synaptosomal Uptake Assay

This protocol isolates the presynaptic reuptake mechanism to quantify the stereospecific GAT inhibition of the enantiomers[4].

  • Step 1: Synaptosome Preparation. Isolate synaptosomes from rat cerebral cortex using sucrose density gradient centrifugation.

    • Causality: This ensures the preservation of intact, functional presynaptic terminals containing native GAT proteins, avoiding artifacts from whole-tissue homogenates.

  • Step 2: Compound Pre-incubation. Pre-incubate synaptosomes with varying concentrations (1 µM to 1 mM) of L-DABA, D-DABA, or Tiagabine (Positive Control) for 10 minutes at 37°C in a sodium-rich buffer.

    • Causality: Pre-incubation allows the compounds to reach thermodynamic equilibrium with the transporter binding sites before the substrate is introduced. The inclusion of Tiagabine validates the assay's sensitivity to known GAT-1 inhibitors.

  • Step 3: Radioligand Addition. Add 50 nM [3H]-GABA and incubate for exactly 3 minutes.

    • Causality: A strict 3-minute window ensures the measurement of the initial linear velocity of uptake, preventing confounding factors such as reverse transport, vesicular packaging, or metabolic degradation of the radioligand.

  • Step 4: Termination and Filtration. Rapidly filter the suspension through GF/B glass fiber filters and wash three times with ice-cold buffer.

    • Causality: The sudden drop in temperature instantly halts transporter kinetics, while the washes remove unbound [3H]-GABA, ensuring the measured radioactivity strictly represents intracellular accumulation.

  • Step 5: Quantification. Measure retained radioactivity via liquid scintillation counting and calculate IC50 values using non-linear regression analysis.

Protocol B: In Vivo Anticonvulsant Efficacy vs. Toxicity Screening

This dual-assay workflow evaluates systemic efficacy while controlling for the neurotoxicity paradox observed with L-DABA[5][6].

  • Step 1: Dosing & Grouping. Administer L-DABA, D-DABA, Vehicle, or Valproic Acid (Positive Control) intraperitoneally (i.p.) to male Swiss mice.

  • Step 2: Rotorod Test (Toxicity Check). 30 minutes post-dosing, place mice on a rotating rod (10 rpm). Record the time to fall.

    • Causality: Failure to remain on the rod for 1 minute indicates motor impairment or acute neurotoxicity. This step is a critical self-validation mechanism; if a compound prevents seizures but causes the animal to fail the Rotorod test (as seen with high-dose L-DABA), the "anticonvulsant" effect may simply be a byproduct of severe motor toxicity or sedation.

  • Step 3: Maximal Electroshock Seizure (MES) Test. Apply a 50 mA alternating current via corneal electrodes for 0.2 seconds to induce a generalized tonic-clonic seizure.

    • Causality: The MES test is the gold-standard preclinical model for identifying compounds that prevent the spread of seizure discharge.

  • Step 4: Endpoint Evaluation. Protection is strictly defined as the complete abolition of the hindlimb tonic extension (HLTE) component. Compare the ED50​ (Efficacy) against the TD50​ (Toxicity from Rotorod) to calculate the Protective Index ( PI=TD50​/ED50​ ).

Translational Outlook

The comparative analysis of L-DABA and D-DABA highlights a classic challenge in neuropharmacology: the uncoupling of target engagement from systemic toxicity. While L-DABA demonstrates the required mechanism of action (GAT and GABA-T inhibition) for an effective anticonvulsant, its off-target hepatic effects and narrow therapeutic index limit its direct clinical application[3][5]. However, the stereospecific data derived from these enantiomers has been instrumental in the rational drug design of safer, bulkier GAT inhibitors (such as Tiagabine) that maintain the S-enantiomer's high transporter affinity without crossing into the neurotoxic lathyrogen profile.

References

  • Simon, J. R., & Martin, D. L. "Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding". Archives of Biochemistry and Biophysics (via PubMed Central). Available at:[Link]

  • Chen, C. H., Flory, W., & Koeppe, R. E. "Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration". Toxicology and Applied Pharmacology (via ResearchGate/PubMed). Available at:[Link]

Sources

Comparative Analysis of GABA Uptake Inhibitors: 2,4-Diaminobutanoic Acid vs. Nipecotic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The termination of γ -aminobutyric acid (GABA) signaling in the mammalian central nervous system is tightly regulated by high-affinity, Na+/Cl− -dependent GABA transporters (GATs). Modulating these transporters is a validated pharmacological strategy for enhancing inhibitory neurotransmission in hyper-excitable states such as epilepsy. This guide provides an objective, data-driven comparison of 2,4-Diaminobutanoic acid (DABA) against classical GABA uptake inhibitors like nipecotic acid and its clinical derivative, tiagabine .

While both DABA and nipecotic acid interact with GABA transporters, their structural differences dictate highly divergent mechanisms of action:

  • 2,4-Diaminobutanoic Acid (DABA): DABA (specifically the L-isomer) is a positively charged amino acid analogue. Unlike pure inhibitors, DABA acts as a partial substrate for the GABA carrier. It is co-transported with sodium ions, carrying a net +2 charge across the presynaptic membrane 1. Once intracellular, it also acts as a weak inhibitor of GABA transaminase (GABA-T) 2.

  • Nipecotic Acid & Tiagabine: Nipecotic acid is a classical, competitive inhibitor of GAT-1 that effectively plugs the reuptake mechanism without being translocated itself 3. Because nipecotic acid cannot cross the blood-brain barrier (BBB), bulky lipophilic derivatives were developed. Tiagabine, a nipecotic acid derivative, restricts the molecule from crossing the transporter pore while massively increasing its binding affinity, yielding a highly potent, clinically viable anticonvulsant 4.

Pathway SynGABA Synaptic GABA GAT1 GAT-1 Transporter (Plasma Membrane) SynGABA->GAT1 Reuptake IntraGABA Intracellular GABA GAT1->IntraGABA Translocation GABAT GABA Transaminase (Mitochondrial) IntraGABA->GABAT Catabolism Nipecotic Nipecotic Acid / Tiagabine (Potent GAT-1 Blockade) Nipecotic->GAT1 Competitive Inhibition DABA 2,4-Diaminobutanoic Acid (Weak GAT/GABA-T Inhibitor) DABA->GAT1 Partial Substrate DABA->GABAT Weak Inhibition

Mechanistic pathways of GABA reuptake and targeted inhibition by DABA and nipecotic acid.

Comparative Pharmacodynamics & Selectivity Profiles

When evaluating these compounds for assay development or drug discovery, it is critical to compare their inhibitory potencies ( IC50​ ) and target specificities. DABA is generally considered a weak, non-selective research tool, whereas nipecotic acid and its derivatives are highly potent and specific to GAT-1.

CompoundPrimary Target IC50​ (GABA Uptake)Mechanism of ActionBBB PermeabilityClinical Utility
2,4-Diaminobutanoic Acid (DABA) GATs, GABA-T~120 µM 3Substrate / Weak InhibitorPoorIn vitro Research Tool
Nipecotic Acid GAT-1~21 - 25 µM 5Competitive InhibitorPoorIn vitro Research Tool
Tiagabine GAT-10.067 µM (67 nM) 6Non-transported BlockerHighApproved Anticonvulsant

Note: DABA also exhibits a secondary off-target inhibition of GABA transaminase, though its potency is exceptionally low ( IC50​ > 500 µM) 2.

Experimental Validation: [3H] GABA Uptake Inhibition Assay

To objectively compare the efficacy of DABA and nipecotic acid, researchers utilize the [3H] GABA synaptosomal uptake assay.

Causality & Rationale: Synaptosomes are isolated nerve terminals that retain functional membrane transporters, intact ion gradients, and endogenous GAT expression. They serve as the gold standard ex vivo model because they perfectly mimic presynaptic reuptake mechanics without the confounding variables of whole-tissue metabolism.

Self-Validating Protocol

To ensure this protocol is a self-validating system , the assay must inherently prove that the measured radioactivity is due to active, transporter-mediated uptake rather than passive diffusion or non-specific membrane binding. This is achieved by running parallel control samples at 4°C (where active transport is thermodynamically halted) or in the presence of 1 mM unlabeled GABA.

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose buffer. Isolate the synaptosomal fraction via discontinuous sucrose gradient centrifugation.

    • Causality: This step removes glial cells and somatic contaminants, isolating pure presynaptic GAT activity.

  • Inhibitor Pre-incubation: Resuspend synaptosomes in oxygenated Krebs-Ringer-HEPES (KRH) buffer ( Na+ and Cl− are strictly required for GAT function). Aliquot into 96-well plates and pre-incubate with varying concentrations of the test compounds (DABA, Nipecotic Acid, or Tiagabine) for 10 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitors to reach thermodynamic equilibrium with the transporter binding sites before the substrate is introduced.

  • Uptake Initiation: Add a fixed concentration of [3H] GABA (e.g., 50 nM) to initiate uptake. Incubate for exactly 3 minutes.

    • Causality: A short incubation window ensures the measurement reflects the initial uptake velocity ( V0​ ) rather than a steady-state equilibrium or intracellular catabolism by GABA-T.

  • Termination & Washing: Rapidly terminate the reaction by adding ice-cold KRH buffer, followed immediately by rapid vacuum filtration through GF/B glass fiber filters. Wash filters three times with ice-cold buffer.

    • Causality: Cold temperatures instantly halt transporter kinetics, and rapid filtration physically separates intracellularly accumulated [3H] GABA from the extracellular radioligand.

  • Quantification & Validation: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Self-Validation Check: Calculate specific uptake by subtracting the non-specific background (determined from the 4°C control wells) from the total 37°C signal.

  • Data Analysis: Plot specific [3H] GABA uptake versus the log concentration of the inhibitor. Use non-linear regression to determine the IC50​ values.

Protocol Prep 1. Synaptosome Isolation Incubate 2. Inhibitor Pre-incubation Prep->Incubate Tracer 3. [³H]-GABA Addition Incubate->Tracer Wash 4. Rapid Filtration Tracer->Wash Measure 5. Scintillation Counting Wash->Measure

Workflow for [³H]GABA uptake inhibition assay using isolated rat brain synaptosomes.

References

  • Tiagabine (NO050328) | GABA Receptor Inhibitor - MedChemExpress.
  • Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2.
  • Kinetic and pharmacologic characterization of gamma-aminobutyric acid receptive sites from mammalian brain.
  • Multiple components of synaptosomal [3H]-gamma-aminobutyric acid release resolved by a rapid superfusion system.
  • Amino acid neurotransmitters in the CNS: properties of diaminobutyric acid transport.
  • L-DABA (L-2,4-Diaminobutyric acid) | GABA Transaminase Inhibitor - MedChemExpress.

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Validation of 2,4-Diaminobutanoic Acid (DABA) as a Selective Marker for Inhibitory Nerve Terminals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Mapping the complex architecture of the central nervous system requires highly specific tools that can distinguish between excitatory and inhibitory networks. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, but studying its dynamics is complicated by the fact that extracellular GABA is rapidly cleared by both presynaptic neuronal terminals and surrounding astrocyte glial cells[1]. For researchers and drug development professionals, isolating the neuronal compartment is a critical analytical hurdle.2 for inhibitory nerve terminals, allowing scientists to bypass glial interference entirely[2]. This guide objectively compares DABA against alternative markers, explains the mechanistic causality behind its selectivity, and provides self-validating experimental workflows for its application in functional assays.

Mechanistic Causality: The Structural Basis of Selectivity

The utility of DABA is rooted in the structural biology of GABA transporters (GATs). The neuronal transporter (primarily GAT-1) and the glial transporters (GAT-2/3 and BGT-1) possess distinct conformational requirements for substrate binding. GAT-1 requires a specific spatial orientation of the alpha- and gamma-amino groups. DABA closely mimics this conformation, acting as both a potent competitive inhibitor and a transportable substrate exclusively at the neuronal terminal[3].

Conversely, the glial transport system accommodates molecules with slightly different chain lengths or steric profiles, such as β-alanine. 4, meaning it is not sequestered by astrocytes[4]. This strict compartmentalization allows researchers to use radiolabeled[³H]DABA to selectively map and quantify inhibitory nerve terminals without the confounding background noise of glial uptake.

Compartmentalization Synapse Synaptic Cleft (Extracellular Pool) Neuronal Inhibitory Nerve Terminal (GAT-1 Transporter) Synapse->Neuronal GABA Glial Astrocyte (GAT-3 Transporter) Synapse->Glial GABA DABA L-DABA DABA->Neuronal Substrate/Inhibitor DABA->Glial No Affinity BetaAla β-Alanine BetaAla->Neuronal No Affinity BetaAla->Glial Substrate/Inhibitor

Figure 1: Selective targeting of neuronal vs. glial GABA transporters by L-DABA and β-alanine.

Objective Performance Comparison: DABA vs. Alternative Markers

When designing an assay to study inhibitory terminals, researchers must choose between functional uptake markers (like DABA) and static structural markers (like antibodies). The table below objectively compares these alternatives based on performance, selectivity, and experimental utility.

Table 1: Comparative Analysis of GABA Uptake Modulators and Markers

Compound / MarkerPrimary TargetNeuronal Uptake InhibitionGlial Uptake InhibitionMechanism & Application
L-DABA GAT-1 (Neuronal)High (~20-50 µM IC₅₀)Low (>500 µM IC₅₀)Competitive substrate; selective live-cell marker for inhibitory terminals.
β-Alanine GAT-2/3 (Glial)Low (>500 µM IC₅₀)High (~20-50 µM IC₅₀)Competitive substrate; isolates glial GABA compartments.
ACHC GAT-1 (Neuronal)High (~10-20 µM IC₅₀)Low (>500 µM IC₅₀)Rigid GABA analogue; highly specific neuronal uptake inhibitor.
Nipecotic Acid GAT-1, GAT-3HighHighBroad-spectrum inhibitor; blocks both neuronal and glial uptake.
Anti-GAD65/67 GAD EnzymeN/A (Staining)N/A (Staining)Immunofluorescence mapping; requires tissue fixation (non-living).

While ACHC is also highly specific for GAT-1, DABA offers the unique advantage of being readily available in radiolabeled forms ([³H]DABA or [¹⁴C]DABA) and acting as a substrate that induces heteroexchange. This means DABA can be used not only to block uptake but to actively trigger the release of endogenous GABA from synaptosomal pools, providing a dynamic readout of terminal function[3].

Experimental Workflows: Self-Validating Protocols for Uptake Assays

To validate the function of inhibitory nerve terminals using DABA, researchers typically employ synaptosomal uptake assays. As a fundamental rule of scientific integrity, any robust protocol must be a self-validating system .

Because GAT-1 is an electrogenic transporter that strictly requires the co-transport of two Na⁺ ions and one Cl⁻ ion per substrate molecule, we can exploit this ion dependency to establish an infallible negative control.

Protocol Prep 1. Synaptosome Isolation Incubate 2. [3H]DABA Incubation Prep->Incubate Wash 3. Rapid Filtration Incubate->Wash Validate 5. Na+-Free Validation Incubate->Validate Parallel Control Measure 4. Scintillation Counting Wash->Measure Validate->Measure Subtract Background

Figure 2: Self-validating workflow for [³H]DABA uptake, utilizing Na⁺-free controls.

Step-by-Step Methodology: [³H]DABA Synaptosomal Uptake
  • Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortex using a Ficoll density gradient to ensure the removal of myelin and free mitochondria. Resuspend the pellet in a standard physiological buffer containing 140 mM NaCl.

  • Isotope Incubation: Pre-incubate the synaptosomal suspension at 37°C for 5 minutes to equilibrate temperature. Initiate the reaction by adding 50 nM [³H]DABA.

  • Self-Validation Control (Critical Step): In parallel, prepare a control sample where NaCl in the buffer is entirely replaced by an equimolar concentration of choline chloride. Because 5, this condition abolishes active transport[5]. Any radioactive signal detected here represents non-specific membrane binding or incomplete washing, not true uptake.

  • Rapid Filtration: Terminate the reaction after exactly 3 minutes by adding ice-cold buffer and immediately filtering the mixture through GF/C glass microfiber filters under vacuum. Wash three times with ice-cold buffer to remove any extracellular tracer.

  • Quantification: Transfer the filters to scintillation vials, add aqueous counting scintillant, and measure using a liquid scintillation counter.

  • Data Processing: Subtract the signal of the Na⁺-free control from the standard physiological sample to calculate the true, specific neuronal uptake of DABA.

Field-Proven Insights and Data Interpretation

When interpreting DABA validation data, it is crucial to understand the difference between net uptake and heteroexchange.6[6]. This is not merely because DABA blocks GABA reuptake; rather, as DABA is transported into the terminal, it forces the efflux of endogenous GABA through the transporter in a 1:1 stoichiometric process known as heteroexchange[3].

Furthermore, researchers using cultured neurons must account for developmental timelines.7[7]. Therefore, when using DABA as a quantitative marker for the differentiation of GABAergic neurons, assays should be standardized to a specific days-in-vitro (DIV) timepoint to ensure reproducibility across batches.

References

  • Dick F, Kelly JS. L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. Br J Pharmacol. 2

  • PubMed. GABA uptake and release in purified neuronal and nonneuronal cultures from chick embryo retina.4

  • ResearchGate. Relationship between synaptosomal uptake and release of [14C]GABA, [14C]diaminobutyric acid and [14C]β-alanine.3

  • Balcar VJ, et al. Developmental Changes in High-Affinity Uptake of GABA by Cultured Neurons. Neurochem Res. 7

  • PNAS. Net uptake of gamma-aminobutyric acid by a high-affinity system of rat brain synaptosomes.5

  • PubMed. In vitro changes in gamma-aminobutyric acid output from the cerebral cortex induced by inhibitors of gamma-aminobutyric acid uptake and metabolism.6

  • Journal of Neuroscience. GAT-1, a High-Affinity GABA Plasma Membrane Transporter, Localized to Neurons and Astroglia in the Cerebral Cortex.1

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Diaminobutanoic Acid Detection

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and biomedical research, the accurate and precise quantification of specific molecules is paramount. 2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, has garnered significant interest due to its role as a neurotoxin and its potential as a biomarker.[1][2][3] This guide provides an in-depth, objective comparison of analytical methods for the detection of DABA, grounded in the principles of scientific integrity and supported by experimental data. As a Senior Application Scientist, my goal is to not only present protocols but to elucidate the rationale behind the experimental choices, ensuring a trustworthy and authoritative resource.

This document is structured to provide a comprehensive overview, from the fundamental principles of various analytical techniques to detailed, step-by-step protocols and a comparative analysis of their performance. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), equipping you with the knowledge to select and validate the most suitable method for your specific application.

The Criticality of Method Validation

Before we delve into the specific analytical techniques, it is crucial to understand the framework of method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure that analytical methods are "fit for purpose."[4][5][6][7][8][9] The core principle of validation is to demonstrate that an analytical procedure is suitable for its intended use, providing reliable, reproducible, and accurate data.[4][9]

Key validation parameters, as outlined by the ICH Q2(R2) guideline, include:[5][7][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

For bioanalytical methods, which are often employed for DABA detection in biological matrices, the FDA provides specific guidance that aligns with these principles, emphasizing the importance of stability, selectivity, and the use of a calibration curve.[4][6][12][13]

Comparative Analysis of Analytical Methods for DABA Detection

The choice of an analytical method for DABA is contingent on several factors, including the sample matrix, the required sensitivity and selectivity, throughput needs, and available instrumentation. Here, we compare the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for amino acid analysis due to its high resolution and sensitivity. Since most amino acids, including DABA, lack a strong chromophore for UV detection, a derivatization step is essential.[14] This can be performed either before (pre-column) or after (post-column) the chromatographic separation.[14][15]

  • Pre-column Derivatization: This approach involves reacting the amino acids with a labeling agent prior to injection.[14] It offers high sensitivity and allows for the use of versatile reversed-phase chromatography. Common derivatizing reagents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[16]

  • Post-column Derivatization: In this method, the derivatization reaction occurs after the amino acids are separated by the column and before they reach the detector.[14][15] This technique is known for its excellent reproducibility and is often considered a gold standard for its accuracy, particularly with complex samples.[17] Ninhydrin is a classic post-column derivatization reagent.[14]

Advantages of HPLC:

  • Well-established and robust methodology.

  • High precision and accuracy.

  • Amenable to automation.

Limitations of HPLC:

  • Requires a derivatization step, which can add complexity and potential for variability.[17]

  • May have limitations in sensitivity compared to mass spectrometry-based methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful tool for amino acid analysis, offering unparalleled sensitivity and specificity. This technique combines the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer. A significant advantage of LC-MS/MS is its ability to often analyze underivatized amino acids, simplifying sample preparation.

LC-MS/MS is currently the most common analytical technique for the separation, detection, and quantification of DABA and its isomers.[18]

Advantages of LC-MS/MS:

  • Exceptional sensitivity and selectivity.[19]

  • High throughput capabilities.

  • Can often be performed without derivatization, reducing sample preparation time.[19]

  • Provides structural information, aiding in compound identification.

Limitations of LC-MS/MS:

  • Matrix effects can suppress or enhance the analyte signal, impacting accuracy.

  • Higher initial instrument cost and complexity of operation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility.[17]

Advantages of GC-MS:

  • Excellent chromatographic resolution.

  • High sensitivity and selectivity.

Limitations of GC-MS:

  • Requires a derivatization step to make amino acids volatile.

  • Not suitable for thermally labile compounds.

Performance Comparison

To facilitate an objective comparison, the following table summarizes the typical performance characteristics of these analytical methods for amino acid analysis. The values are representative and can vary depending on the specific instrumentation, derivatization reagent, and sample matrix.

Parameter HPLC with Pre-column Derivatization HPLC with Post-column Derivatization LC-MS/MS (Underivatized) GC-MS (Derivatized)
Limit of Quantitation (LOQ) Low picomole to femtomolePicomoleFemtomole to attomolePicomole to femtomole
Linearity (R²) > 0.99[20]> 0.99> 0.99> 0.99
Precision (%RSD) < 15%[20]< 5%< 15%< 15%
Accuracy (% Recovery) 85-115%[20]90-110%85-115%85-115%
Throughput Moderate to HighModerateHighModerate
Sample Preparation Complexity ModerateLow to ModerateLowHigh

Experimental Protocols

To ensure the integrity and reproducibility of your results, detailed and well-documented protocols are essential. Below are representative step-by-step methodologies for the analysis of DABA using HPLC with pre-column derivatization and LC-MS/MS.

Protocol 1: DABA Analysis by HPLC with Pre-column OPA Derivatization

This protocol outlines a general procedure for the quantification of DABA in a biological matrix, such as plasma.

1. Sample Preparation: a. To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled DABA). b. Add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol). c. Vortex the mixture for 1 minute to ensure thorough mixing. d. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean microcentrifuge tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen. g. Reconstitute the dried residue in 50 µL of 0.1 M borate buffer (pH 9.5).

2. Derivatization: a. To the reconstituted sample, add 20 µL of o-phthalaldehyde (OPA) reagent (containing a thiol, such as 3-mercaptopropionic acid). b. Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature. c. Add 10 µL of 0.1 M HCl to stop the reaction.

3. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 25 mM sodium phosphate buffer (pH 7.2) with 5% tetrahydrofuran. c. Mobile Phase B: Methanol. d. Gradient: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm. g. Injection Volume: 20 µL.

4. Data Analysis: a. Construct a calibration curve by analyzing a series of DABA standards of known concentrations. b. Quantify the DABA concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: DABA Analysis by LC-MS/MS

This protocol describes a direct "dilute-and-shoot" method for the quantification of DABA in plasma, leveraging the sensitivity of LC-MS/MS.

1. Sample Preparation: a. To 50 µL of plasma sample, add 200 µL of an internal standard solution prepared in methanol (e.g., stable isotope-labeled DABA in methanol). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes. d. Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography system. b. Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar compounds like amino acids. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A gradient tailored to the specific HILIC column to ensure good retention and separation of DABA. f. Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column). g. Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. h. Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for DABA and the internal standard should be optimized.

3. Data Analysis: a. Generate a calibration curve using DABA standards prepared in a surrogate matrix (e.g., stripped plasma). b. Quantify DABA in the samples based on the peak area ratio of the analyte to the internal standard relative to the calibration curve.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the HPLC and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute Add_OPA Add OPA Reagent Reconstitute->Add_OPA React React (2 min) Add_OPA->React Stop Stop Reaction React->Stop Inject Inject into HPLC Stop->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: Workflow for DABA Analysis by HPLC with Pre-column Derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS_MeOH Add Internal Standard in Methanol (Protein Precipitation) Sample->Add_IS_MeOH Centrifuge Centrifugation Add_IS_MeOH->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: Workflow for DABA Analysis by LC-MS/MS (Dilute-and-Shoot).

Cross-Validation: Bridging the Methods

Cross-validation between two different analytical methods is a critical step to ensure the consistency and reliability of the data, especially when transitioning from one method to another (e.g., from a research-grade HPLC method to a high-throughput LC-MS/MS assay). The process involves analyzing the same set of samples using both methods and comparing the results.

Key Steps in Cross-Validation:

  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison. This typically involves setting limits for the correlation coefficient (r) between the two methods (e.g., r ≥ 0.95) and the percentage difference between the results obtained from each method for individual samples.

  • Sample Selection: Choose a representative set of samples that span the entire calibration range. Include both quality control (QC) samples and real study samples.

  • Analysis: Analyze the selected samples using both the established (reference) method and the new (comparator) method.

  • Statistical Analysis:

    • Correlation and Regression Analysis: Plot the results from the new method against the reference method and perform a linear regression analysis. The slope, intercept, and correlation coefficient provide insights into the agreement between the two methods.

    • Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. It helps to identify any systematic bias or outliers.

  • Documentation: Thoroughly document the entire cross-validation process, including the protocol, raw data, statistical analysis, and a concluding statement on whether the two methods can be used interchangeably.

CrossValidation_Logic cluster_methods Analytical Methods cluster_comparison Comparative Analysis MethodA Method A (e.g., HPLC) AnalyzeSamples Analyze Same Set of Samples (QCs and Study Samples) MethodA->AnalyzeSamples MethodB Method B (e.g., LC-MS/MS) MethodB->AnalyzeSamples ResultsA Results from Method A AnalyzeSamples->ResultsA ResultsB Results from Method B AnalyzeSamples->ResultsB Regression Correlation & Regression Analysis ResultsA->Regression BlandAltman Bland-Altman Plot ResultsA->BlandAltman ResultsB->Regression ResultsB->BlandAltman Acceptance Acceptance Criteria Met? Regression->Acceptance BlandAltman->Acceptance Conclusion Methods are Interchangeable Acceptance->Conclusion Yes Investigate Investigate Discrepancies Acceptance->Investigate No

Caption: Logical Flow of a Cross-Validation Study.

Conclusion

The selection and validation of an analytical method for the detection of 2,4-Diaminobutanoic acid are critical for generating reliable and meaningful data in research and drug development. This guide has provided a comprehensive comparison of HPLC, LC-MS/MS, and GC-MS, highlighting their respective strengths and limitations. The detailed protocols and visual workflows offer practical guidance for implementation, while the emphasis on regulatory guidelines and cross-validation underscores the importance of scientific rigor.

By understanding the principles behind each method and adhering to a robust validation framework, researchers can confidently choose the most appropriate technique for their specific needs, ensuring the integrity and impact of their scientific endeavors.

References

  • A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination - Benchchem. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • Amino Acid Analysis Reagents | Thermo Fisher Scientific - NG. (n.d.).
  • Validation of Amino Acid Analysis Methods - Springer Nature Experiments. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • HPLC Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry. (n.d.).
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2022, November 7).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • Analytical Methods for Amino Acids - Shimadzu Scientific Instruments. (n.d.).
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - Journal of Biomolecular Techniques. (2006, April 15).
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics. (n.d.).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
  • Amino Acid Analysis Kits & Reference Standards for HPLC - Waters Corporation. (n.d.).
  • Showing NP-Card for 2,4-Diaminobutyric acid (NP0000809) - NP-MRD. (2025, February 11).
  • Method Validation of 16 Types of Structural Amino Acids using an Automated Amino Acid Analyzer - ResearchGate. (2025, August 7).
  • Standard curves of 2,4 diaminobutyric acid (DAB) by the three different methods - ResearchGate. (n.d.).
  • The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria - ScholarWorks@BGSU. (n.d.).
  • Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana | Request PDF - ResearchGate. (2026, February 21).
  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.).

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A Senior Application Scientist's Guide to the Validation of 2,4-Diaminobutanoic Acid in Biological Samples: An LC-MS/MS Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2,4-Diaminobutanoic Acid (DABA)

2,4-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that presents a significant analytical challenge and holds considerable biological interest. It is recognized as a neurotoxin, and its accurate quantification in biological matrices such as plasma, urine, and tissue is crucial for toxicological studies, clinical research, and for understanding its potential role as a biomarker in various pathological states. The inherent properties of DABA—high polarity, low molecular weight, and lack of a strong chromophore—necessitate a highly sensitive and specific analytical approach, particularly when dealing with the complexity of biological samples.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has unequivocally emerged as the gold standard for this application. Its unparalleled specificity, derived from monitoring unique precursor-to-product ion transitions, and its exceptional sensitivity make it ideally suited for the reliable quantification of DABA at trace levels. This guide provides an in-depth, experience-driven comparison of LC-MS/MS with alternative methods, supported by a detailed, validated experimental protocol. Our objective is to equip researchers and drug development professionals with the technical rationale and practical steps required to establish a robust and defensible bioanalytical method for DABA, grounded in the principles of international regulatory standards.

Pillar 1: The LC-MS/MS Methodology - A Deep Dive into Specificity and Sensitivity

The power of LC-MS/MS lies in its synergistic combination of high-resolution chromatographic separation with highly specific mass-based detection. This synergy is paramount for accurately quantifying a small, polar molecule like DABA within a complex biological milieu.

The Causality Behind Experimental Choices

1. Sample Preparation: The Foundation of Reliable Data

The primary goal of sample preparation is to isolate DABA from interfering matrix components (e.g., proteins, phospholipids, salts) that can compromise the analytical result through ion suppression or enhancement.

  • Protein Precipitation (PPT): While fast and simple, PPT is often a crude cleanup method, leaving many small-molecule interferences in the supernatant. It is generally considered a starting point for method development but may not provide the necessary cleanliness for achieving the lowest limits of quantification.

  • Solid-Phase Extraction (SPE): For DABA, a cationic amino acid, cation-exchange SPE is a highly effective and specific cleanup strategy. This technique leverages the charge of the DABA molecule to selectively retain it on the sorbent while salts and neutral or anionic compounds are washed away. The analyte is then eluted with a change in pH or ionic strength. This targeted approach results in a significantly cleaner extract, minimizing matrix effects and improving assay robustness.

2. Chromatographic Separation: The Art of Retention and Resolution

Direct analysis of underivatized DABA on traditional reversed-phase (RP) columns is challenging due to its high polarity, leading to poor retention. Two primary strategies overcome this:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for polar analytes like DABA. It utilizes a polar stationary phase with a high-organic mobile phase, promoting retention of polar compounds. This approach allows for the analysis of DABA in its native form, simplifying the workflow.

  • Reversed-Phase Chromatography with Pre-Column Derivatization: This is a classic and highly effective strategy. Derivatization with a hydrophobic reagent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), not only increases the hydrophobicity of DABA for strong retention on a C18 column but also enhances its ionization efficiency in the mass spectrometer, thereby boosting sensitivity. This is often the preferred method for achieving the highest sensitivity.

3. Mass Spectrometric Detection: The Key to Unambiguous Quantification

Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity. An isotopically labeled internal standard (IS), such as DABA-d3, is crucial. The IS co-elutes with the analyte and experiences identical sample preparation losses and matrix effects, ensuring the highest degree of accuracy and precision in quantification.

The process involves:

  • Q1 (First Quadrupole): Selects the precursor ion (the protonated, derivatized DABA molecule).

  • Q2 (Collision Cell): Fragments the precursor ion using an inert gas.

  • Q3 (Third Quadrupole): Selects a specific, stable product ion for detection.

This precursor-product ion transition is unique to the analyte, effectively filtering out all other co-eluting compounds from the matrix.

Visualizing the Workflow

Diagram 1: The LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (Cation Exchange) Spike->SPE Elute Elution & Evaporation SPE->Elute Deriv Derivatization (e.g., AQC) Elute->Deriv LC LC Separation (HILIC or RP) Deriv->LC Injection MS ESI-MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Raw Data Curve Calibration Curve (Analyte/IS Ratio) Integration->Curve Quant Quantification Curve->Quant

Caption: A typical bioanalytical workflow for DABA quantification using LC-MS/MS.

Diagram 2: The Principle of Multiple Reaction Monitoring (MRM)

MRM_Principle compound Analyte Ion (Precursor) q1 Q1 Mass Filter compound->q1:f0 Ion Source q2 Q2 Collision Cell (Fragmentation) q1->q2:f0 Precursor Ion Selected q3 Q3 Mass Filter q2->q3:f0 Product Ions Generated detector Detector q3->detector Product Ion Selected & Quantified noise Other Matrix Ions noise->q1:f0

Caption: MRM provides specificity by selecting both a precursor and a product ion.

Pillar 2: A Self-Validating System - Adherence to Regulatory Standards

A bioanalytical method is only as good as its validation. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose. The framework for this is provided by international guidelines from the FDA, European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).

Key Validation Parameters & Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria (ICH/FDA/EMA)
Selectivity & Specificity To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. Response should be <20% of the LLOQ.
Calibration Curve & Linearity To demonstrate the relationship between the instrumental response and the known concentration of the analyte.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between measurements (precision).Measured at a minimum of four QC levels (LOD, Low, Mid, High). Mean concentration within ±15% of nominal (accuracy). Coefficient of variation (CV) ≤15% (precision). At LLOQ, both should be within ±20%.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within 80-120% and precision ≤20% CV.
Recovery To assess the extraction efficiency of the analytical method.Should be consistent, precise, and reproducible across the concentration range.
Matrix Effect To evaluate the suppression or enhancement of analyte ionization by co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤15% across different lots of biological matrix.
Stability To ensure the analyte concentration does not change during sample collection, storage, and processing.Analyte stability is demonstrated if the mean concentration of stability samples is within ±15% of the nominal concentration.

Pillar 3: Performance Comparison - LC-MS/MS vs. Alternatives

While LC-MS/MS is the premier technique, it is instructive to compare it with other methods that have been used for amino acid analysis.

FeatureLC-MS/MS HPLC-UV/FLD GC-MS Ion-Exchange Chromatography
Specificity Very High: Based on mass-to-charge ratio and specific fragmentation.Moderate to High: Dependent on chromatographic resolution and derivatization tag specificity.High: Mass-based detection provides good specificity.Low to Moderate: Based solely on retention time.
Sensitivity Very High (pg/mL to low ng/mL): Can achieve very low LLOQs.High (low ng/mL): Fluorescence detection offers good sensitivity.High (ng/mL): Good sensitivity but can be limited by derivatization efficiency.Moderate (µg/mL): Significantly less sensitive.
Throughput High: Runtimes are typically short (2-10 minutes per sample).Moderate: Runtimes can be longer to achieve necessary resolution.Moderate: Longer run times and more complex sample preparation.Low: Very long run times (often >1 hour).
Derivatization Optional (required for RP-LC) but often used to enhance sensitivity.Mandatory: Required for detection as DABA lacks a native chromophore/fluorophore.Mandatory: Required to make the analyte volatile.Optional (post-column derivatization with ninhydrin is standard).
Development Complexity High: Requires expertise in both chromatography and mass spectrometry.Moderate: HPLC method development is well-established.High: Derivatization and injection methods can be complex.Moderate.
Cost (Instrument) HighLow to ModerateModerateLow

A Validated Step-by-Step Protocol for DABA in Human Plasma

This protocol describes a validated method using reversed-phase LC-MS/MS with AQC derivatization.

1. Materials and Reagents

  • 2,4-Diaminobutanoic acid (DABA) reference standard

  • DABA-d3 (or other suitable stable isotope) Internal Standard (IS)

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent

  • Formic acid, Borate Buffer, Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

  • Cation-Exchange SPE cartridges

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare a 1 mg/mL primary stock solution of DABA in water.

  • Prepare a 100 µg/mL IS stock solution.

  • Serially dilute the DABA stock to create working solutions for calibration standards (e.g., 1-1000 ng/mL) and QCs (e.g., 3, 30, 300, 800 ng/mL) in water.

  • Prepare calibration standards and QCs by spiking the appropriate working solution into blank human plasma (e.g., 5% spike).

3. Sample Preparation (Solid-Phase Extraction)

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., 100 ng/mL) and vortex.

  • Add 200 µL of 0.1% formic acid in water, vortex to mix. This step lyses cells and precipitates some proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

4. Derivatization

  • Reconstitute the dried extract in 100 µL of Borate Buffer.

  • Add 20 µL of AQC reagent (prepared according to the manufacturer's instructions).

  • Vortex and incubate at 55°C for 10 minutes.

  • Transfer to an autosampler vial for injection.

5. LC-MS/MS Parameters

ParameterSetting
LC System UPLC/UHPLC System
Column High-strength silica C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp 45°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be optimized for AQC-derivatized DABA and DABA-d3 (e.g., DABA-AQC: m/z 275 -> 171; DABA-d3-AQC: m/z 278 -> 171)
Collision Energy To be optimized for each transition

6. Data Analysis

  • Integrate the chromatographic peaks for the DABA and IS MRM transitions.

  • Calculate the peak area ratio (DABA/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

  • Determine the concentration of DABA in QC and unknown samples from the calibration curve.

Final Assessment

The robust validation of an analytical method for 2,4-Diaminobutanoic acid in biological samples is a non-trivial but essential task for generating reliable and defensible data. This guide has established that LC-MS/MS, when developed with a systematic understanding of sample preparation, chromatography, and mass spectrometry principles, stands as the superior technology for this purpose. Its inherent specificity and sensitivity, when combined with a validation protocol that adheres to stringent international guidelines, ensures that the method is fit-for-purpose in both exploratory research and regulated drug development environments. The provided protocol serves as a comprehensive template that can be adapted and optimized to meet the specific needs of any laboratory embarking on the quantification of this important biomolecule.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slide presentation. [Link]

  • ECA Foundation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Glover, W. B., Baker, T. C., Murch, S. J., & Brown, P. N. (2015). Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation. Journal of AOAC International, 98(6), 1559–1565. [Link]

  • Tan, I. K., & Lee, L. H. (2006). Plasma and Urine Amino Acid Profiles in a Healthy Adult Population of Singapore. Annals of the Academy of Medicine, Singapore, 35(7), 463-9. [Link]

  • NP-MRD. (2025). 2,4-Diaminobutyric acid (NP0000809). [Link]

  • Li, A., Fan, H., Ma, F., McCarron, P., Thomas, K., Tang, X., & Quilliam, M. A. (2012). Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyan

A Comparative Guide to the Efficacy of 2,4-Diaminobutyric Acid (2,4-DAB) in Experimental Epilepsy Models: A Dual-Edged Sword

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antiepileptic drugs (AEDs), the modulation of gamma-aminobutyric acid (GABA) neurotransmission remains a cornerstone of therapeutic strategy. As the primary inhibitory neurotransmitter in the central nervous system, enhancing GABAergic tone is a proven mechanism for seizure suppression.[1][2] Among the molecules investigated for this purpose, L-2,4-diaminobutyric acid (L-DABA), a potent inhibitor of GABA uptake, has demonstrated anticonvulsant properties. However, its therapeutic potential is shadowed by significant neurotoxicity, presenting a classic dual-edged sword for researchers in the field. This guide provides a comprehensive comparison of the efficacy of 2,4-DAB across different experimental models of epilepsy, supported by available data, and juxtaposed with its limiting toxicological profile.

The Pharmacological Rationale: L-DABA as a GABA Uptake Inhibitor

The anticonvulsant effect of L-DABA is primarily attributed to its stereospecific inhibition of GABA uptake by both neurons and glial cells.[3][4] By blocking the GABA transporters (GATs), L-DABA increases the synaptic concentration and prolongs the action of GABA, thereby enhancing inhibitory neurotransmission.[3] This mechanism is distinct from many other AEDs that act directly on GABA receptors or ion channels. The S(+) stereoisomer, L-DABA, is significantly more potent in this regard than its R(-) counterpart.[4]

Below is a diagram illustrating the mechanism of action of L-DABA within the GABAergic synapse.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT1 GABA Transporter 1 (GAT-1) GABA->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Chloride_channel Cl- Influx GABA_A_Receptor->Chloride_channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization LDABA L-2,4-DAB LDABA->GAT1 Inhibits

Figure 1: Mechanism of L-2,4-DAB at the GABAergic synapse.

Efficacy of L-DABA in Preclinical Seizure Models

The evaluation of any potential AED relies on its performance in a battery of well-established animal models that mimic different seizure types.

Models of Acute Seizures

Picrotoxin and 3-Mercaptopropionate-Induced Seizures:

The most direct evidence for the anticonvulsant activity of L-DABA comes from studies using convulsants that interfere with GABAergic neurotransmission. In mice, intracerebroventricular (i.c.v.) administration of L-DABA (2 µmoles) almost doubled the convulsive dose 50 (CD50) of picrotoxin, a non-competitive GABA-A receptor antagonist, and 3-mercaptopropionate (3-MP), an inhibitor of the GABA-synthesizing enzyme glutamate decarboxylase.[5] A higher intraperitoneal (i.p.) dose of L-DABA (5 mmoles/kg) was also effective against 3-MP-induced seizures.[5] This demonstrates that by preventing GABA reuptake, L-DABA can counteract the effects of compounds that either block GABA receptors or inhibit its synthesis.

Strychnine-Induced Seizures:

Importantly, L-DABA showed no anticonvulsant action against strychnine-induced seizures.[5] Strychnine is an antagonist of the inhibitory glycine receptor, and the lack of efficacy of L-DABA in this model provides crucial evidence for its specific mechanism of action through the GABAergic system.

Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models:

Direct studies evaluating the efficacy of L-DABA in the two most widely used screening models for AEDs, the MES and subcutaneous PTZ tests, are notably absent from the published literature. The MES test is a model of generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.[6][7] However, studies on other GABA uptake inhibitors, such as tiagabine, have shown efficacy in the PTZ model, suggesting that compounds with this mechanism of action can be effective against clonic seizures.[8][9] The lack of data on L-DABA in these standard models represents a significant gap in our understanding of its potential anticonvulsant spectrum.

Models of Chronic Epilepsy

Kainic Acid and Pilocarpine Models:

Similarly, there is a dearth of information on the efficacy of L-DABA in chronic models of epilepsy, such as those induced by kainic acid or pilocarpine.[10][11] These models are characterized by an initial status epilepticus followed by a latent period and the development of spontaneous recurrent seizures, mimicking aspects of human temporal lobe epilepsy.[12][13] Given that enhancing GABAergic inhibition is a therapeutic strategy in these models, it is plausible that L-DABA could exert some effect, but this remains to be experimentally verified.

The following table summarizes the available data on the anticonvulsant efficacy of L-DABA.

Experimental ModelSpeciesRoute of AdministrationDoseOutcomeReference
Picrotoxin-induced seizuresMicei.c.v.2 µmolesAlmost doubled the CD50[5]
3-Mercaptopropionate-induced seizuresMicei.c.v.2 µmolesAlmost doubled the CD50[5]
3-Mercaptopropionate-induced seizuresMicei.p.5 mmoles/kgAnticonvulsant effect observed[5]
Strychnine-induced seizuresMicei.p. or i.c.v.Not specifiedNo anticonvulsant action[5]
Maximal Electroshock (MES)---No data available-
Pentylenetetrazole (PTZ)---No data available-
Kainic Acid-induced seizures---No data available-
Pilocarpine-induced seizures---No data available-

The Confounding Factor: Neurotoxicity of 2,4-DAB

A significant barrier to the therapeutic development of 2,4-DAB is its well-documented neurotoxicity. This toxicity appears to be multifaceted and not solely related to its GABAergic activity.

Hepatotoxicity and Ammonia Toxicity:

Toxic doses of L-2,4-diaminobutyric acid administered to rats resulted in hyperirritability, tremors, and convulsions within 12-20 hours.[14] This was associated with a slight increase in blood and brain ammonia levels and a two- to three-fold increase in brain glutamine.[14] Further investigation revealed that L-2,4-diaminobutyric acid inhibits ornithine carbamoyltransferase, a key enzyme in the urea cycle in the liver.[14] This inhibition leads to impaired ammonia detoxification, resulting in a state of chronic ammonia toxicity that likely contributes to the observed neurotoxic effects.[14]

Excitotoxicity:

In addition to its effects on GABAergic transmission, 2,4-DAB has been shown to activate N-methyl-D-aspartate (NMDA) receptors.[15] This suggests a potential for excitotoxicity, a process implicated in neuronal damage in various neurological disorders, including epilepsy. This dual action on both inhibitory and excitatory systems complicates the interpretation of its overall effect on neuronal excitability.

Developmental and Motor Dysfunction:

Studies in larval zebrafish have demonstrated that 2,4-DAB is a potent toxin, significantly reducing viability.[15] It also modulated startle kinematics, indicating motor dysfunction.[15] Proteomic analysis of 2,4-DAB-exposed zebrafish revealed molecular signatures consistent with neurodegeneration.[15]

Experimental Protocols

For researchers interested in further investigating the effects of 2,4-DAB or other GABAergic compounds, standardized protocols for common epilepsy models are essential.

Maximal Electroshock (MES) Test Protocol (Mice)

MES_Protocol start Start: Acclimatized Mice drug_admin Administer L-DABA or Vehicle (i.p.) start->drug_admin pre_test_period Pre-test Period (e.g., 30-60 min) drug_admin->pre_test_period mes_stimulation Apply Corneal Electrodes (0.5% Tetracaine Anesthesia) pre_test_period->mes_stimulation shock Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) mes_stimulation->shock observation Observe for Tonic Hindlimb Extension (THE) shock->observation endpoint Endpoint: Presence or Absence of THE observation->endpoint end End: Record Data endpoint->end

Figure 2: Experimental workflow for the MES test.

Detailed Steps:

  • Animal Acclimation: Male mice (e.g., CF-1 strain, 20-25g) are acclimatized to the laboratory conditions for at least 3 days.

  • Drug Administration: L-DABA or vehicle is administered intraperitoneally (i.p.) at various doses.

  • Pre-test Period: A specific time interval (e.g., 30 or 60 minutes) is allowed for drug absorption and distribution.

  • Anesthesia: A drop of 0.5% tetracaine hydrochloride is applied to the corneas of the mice to provide local anesthesia.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes using a constant current device.[7]

  • Observation: The mice are observed for the presence or absence of tonic hindlimb extension.

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection. The percentage of protected animals at each dose is recorded to calculate the median effective dose (ED50).[7][16]

Pentylenetetrazole (PTZ) Test Protocol (Mice)

PTZ_Protocol start Start: Acclimatized Mice drug_admin Administer L-DABA or Vehicle (i.p.) start->drug_admin pre_test_period Pre-test Period (e.g., 30-60 min) drug_admin->pre_test_period ptz_injection Subcutaneous Injection of PTZ (e.g., 85 mg/kg) pre_test_period->ptz_injection observation Observe for 30 minutes for Clonic Seizures ptz_injection->observation endpoint Endpoint: Latency to and Presence/Absence of Clonic Seizures observation->endpoint end End: Record Data endpoint->end

Sources

Head-to-Head Comparison: 2,4-Diaminobutanoic Acid (DABA) vs. β-Alanine as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In neuropharmacology and drug development, precisely modulating the γ-aminobutyric acid (GABA) system requires isolating specific clearance mechanisms. The termination of GABAergic signaling is driven by a family of sodium- and chloride-dependent GABA transporters (GATs) distributed across different cell types. This guide provides a head-to-head technical comparison of two classical pharmacological tools: 2,4-Diaminobutanoic acid (DABA) , a selective inhibitor of neuronal GABA uptake, and β-Alanine , a selective inhibitor of glial GABA uptake.

By understanding the structural causality behind their selectivity and employing self-validating experimental models, researchers can accurately dissect synaptic vs. extra-synaptic GABA dynamics.

Mechanistic Divergence: The Structural Basis of Selectivity

The functional divergence between DABA and β-alanine stems directly from their molecular architecture, which dictates their affinity for specific GAT subtypes.

  • 2,4-Diaminobutanoic Acid (DABA): DABA is a non-proteinogenic α-amino acid. Its structural backbone allows it to mimic the conformational flexibility of GABA. Because it retains an α-amino group, DABA perfectly fits the binding pocket of GAT-1 , the predominant transporter localized on presynaptic neuronal terminals. Consequently, DABA acts as a potent, competitive inhibitor of neuronal GABA reuptake [1].

  • β-Alanine: As a naturally occurring β-amino acid, the amino group in β-alanine is attached to the β-carbon. This subtle shift alters the molecule's steric bulk and charge distribution, rendering it incapable of high-affinity binding to GAT-1. Instead, β-alanine selectively binds to GAT-2, GAT-3, and BGT-1 —transporters that are primarily expressed on astrocytes and peripheral tissues [4]. Therefore, it acts as a poor competitor for neuronal uptake but is highly effective at blocking glial clearance [2].

G Presynaptic Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft [GABA] Presynaptic->Cleft Release Postsynaptic Postsynaptic Neuron (GABA-A/B Receptors) Cleft->Postsynaptic Receptor Binding GAT1 GAT-1 Transporter (Neuronal) Cleft->GAT1 Reuptake GAT3 GAT-2/3 & BGT-1 (Glial) Cleft->GAT3 Uptake Astrocyte Glial Cell / Astrocyte (GABA Clearance) GAT1->Presynaptic Recycling GAT3->Astrocyte Metabolism DABA L-DABA (Inhibitor) DABA->GAT1 Blocks BetaAla Beta-Alanine (Inhibitor) BetaAla->GAT3 Blocks

Diagram of neuronal vs. glial GABA uptake pathways and their selective inhibitors.

Quantitative Pharmacological Profile

To rationally design uptake assays, researchers must account for the differing inhibitory concentrations (IC50) of these compounds. Radioligand studies have demonstrated that DABA potently inhibits neuronal transport (IC50 ~0.23 mM), whereas β-alanine is exceptionally weak at these neuronal sites (IC50 ~9 mM) [3].

The table below synthesizes the quantitative and qualitative differences between the two inhibitors:

Property2,4-Diaminobutanoic Acid (DABA)β-Alanine
Primary Transporter Target GAT-1GAT-2, GAT-3, BGT-1
Cellular Localization Presynaptic NeuronsAstrocytes / Glial Cells
Neuronal Uptake IC50 30 – 230 µM> 5 – 9 mM (Weak/Inactive)
Glial Uptake IC50 > 1 mM (Weak)~ 50 – 100 µM
Structural Classification α-Amino Acid (Non-proteinogenic)β-Amino Acid
Secondary Biological Roles Weak GABA-T inhibitor, ExcitotoxinPrecursor to carnosine & pantothenic acid

Self-Validating Experimental Protocols

To empirically distinguish neuronal versus glial GABA uptake, researchers must utilize parallel in vitro models. The causality behind this dual-assay approach is rooted in cellular architecture: synaptosomes (pinched-off nerve terminals) preserve presynaptic GAT-1 machinery, isolating the neuronal component. Conversely, primary astrocytes lack these terminals, providing a clean system to evaluate GAT-2/3-mediated glial clearance.

By running both protocols in parallel, researchers establish a double-dissociation validation matrix: DABA will show high inhibition in Protocol A and low in Protocol B, while β-alanine will show the exact inverse.

Protocol A: Synaptosomal [³H]-GABA Uptake Assay (Neuronal Model)

Purpose: To validate GAT-1 specific inhibition.

  • Tissue Preparation: Isolate synaptosomes from rat cerebral cortex homogenates using a discontinuous sucrose density gradient centrifugation (1000 × g to remove debris, followed by 15,000 × g).

  • Resuspension & Equilibration: Resuspend the synaptosomal pellet in oxygenated Krebs-Henseleit buffer (pH 7.4). Incubate at 37°C for 15 minutes to restore metabolic activity.

  • Pre-incubation (Inhibitor Exposure): Aliquot the suspension into assay tubes. Add DABA (target final concentration: 100 µM) or β-alanine (1 mM as a negative control). Incubate for 10 minutes.

  • Tracer Addition: Introduce 50 nM of [³H]-GABA to the mixture. Incubate for exactly 3 minutes. Causality note: A short 3-minute window ensures the measurement captures the initial linear phase of transport before intracellular accumulation alters the concentration gradient.

  • Termination: Rapidly filter the reaction mixture through GF/B glass fiber filters using a vacuum cell harvester. Wash the filters three times with 4 mL of ice-cold buffer to instantly halt transport and remove unbound radioligand.

  • Quantification: Transfer filters to vials containing scintillation fluid and measure retained radioactivity via liquid scintillation counting.

Protocol B: Primary Astrocyte Culture Uptake Assay (Glial Model)

Purpose: To validate GAT-2/3 specific inhibition.

  • Cell Culture: Grow primary cortical astrocytes to confluence in 24-well plates (typically 14–21 days in vitro to ensure mature transporter expression).

  • Wash & Prep: Rinse the cells twice with warm, oxygenated HEPES-buffered saline (HBS) to remove endogenous amino acids present in the culture media.

  • Pre-incubation (Inhibitor Exposure): Add HBS containing β-alanine (target final concentration: 100 µM) or DABA (1 mM as a negative control). Pre-incubate for 15 minutes at 37°C.

  • Tracer Addition: Add [³H]-GABA (50 nM) and incubate for 10 minutes.

  • Termination & Lysis: Aspirate the radioactive buffer and wash the wells rapidly three times with ice-cold HBS. Lyse the astrocytes by adding 0.1 M NaOH or 1% SDS for 30 minutes.

  • Quantification: Neutralize the lysate, transfer to scintillation vials, and quantify radioactivity. Normalize the uptake data to total protein concentration using a standard BCA assay.

W Prep Tissue Prep (Synaptosomes vs Glia) Incubate Pre-incubation (Vehicle, DABA, or β-Ala) Prep->Incubate Tracer Add [3H]-GABA (Radiotracer) Incubate->Tracer Wash Rapid Filtration & Wash Tracer->Wash Measure Liquid Scintillation Counting Wash->Measure

Step-by-step workflow for in vitro [3H]-GABA radiometric uptake assays.

Data Interpretation & Drug Development Implications

In the context of drug discovery, distinguishing between neuronal and glial uptake is paramount.

  • Targeting GAT-1 (The DABA Pathway): Inhibiting neuronal reuptake prolongs GABA residence time in the synaptic cleft, directly enhancing phasic inhibitory postsynaptic currents (IPSCs). This mechanism is the foundation for clinical anticonvulsants like Tiagabine. DABA itself is primarily used as an in vitro tool compound rather than a therapeutic due to its potential to induce excitotoxicity at high systemic doses.

  • Targeting GAT-2/3 (The β-Alanine Pathway): Glial transporters regulate the ambient, extra-synaptic tone of GABA. Inhibiting these transporters with β-alanine analogues enhances tonic inhibition via extra-synaptic GABA-A receptors. This pathway is heavily investigated for neuroprotective therapies, as it can dampen overall network excitability without depleting the presynaptic vesicular pools required for rapid signaling.

References

  • Effect of centrally acting drugs on the uptake of gamma-aminobutyric acid (GABA) by slices of rat cerebral cortex - PubMed.
  • Relationship between synaptosomal uptake and release of [14C]GABA, [14C]diaminobutyric acid and[14C]β-alanine - ResearchGate.
  • The uptake and radioautographical localization in the frog retina of -aminocyclohexane carboxylic acid, a selective inhibitor of neuronal GABA transport - PubMed. National Institutes of Health (NIH).

  • Molecular heterogeneity of the γ-aminobutyric acid (GABA) transport system. Cloning of two novel high affinity GABA transporters from rat brain - ResearchGate.

analytical standards for 2,4-Diaminobutanoic acid dihydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selection and Validation of Analytical Standards for 2,4-Diaminobutanoic Acid Dihydrobromide

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection, evaluation, and implementation of analytical standards for 2,4-Diaminobutanoic acid (DAB) dihydrobromide. Moving beyond a simple product listing, this document outlines a systematic approach to choosing and validating a standard, ensuring the accuracy and reliability of experimental data.

Introduction to 2,4-Diaminobutanoic Acid (DAB) and the Imperative for High-Purity Standards

2,4-Diaminobutanoic acid (DAB) is a non-proteinogenic amino acid that has garnered significant scientific interest due to its neurotoxic properties and its presence in certain plant species. It is a structural isomer of the more commonly known α,β-diaminobutanoic acid. In the realm of neuroscience and toxicology, accurate quantification of DAB is critical for understanding its physiological effects and metabolic pathways. Furthermore, DAB serves as a crucial building block in the synthesis of various pharmaceutical compounds, making its precise measurement essential for drug development and quality control.

The reliability of any quantitative analysis hinges on the quality of the analytical standard used for calibration. An ideal analytical standard exhibits high purity, stability, and lot-to-lot consistency. For a compound like 2,4-DAB, where subtle variations in concentration can have significant biological implications, the use of a well-characterized dihydrobromide salt as a standard provides a stable, soluble, and accurately weighable form for preparing stock solutions.

Framework for Comparative Analysis of Commercial Standards

Parameter Description Importance Example Supplier A Example Supplier B Example Supplier C
Purity (%) The percentage of the desired compound in the standard material. This is often determined by techniques like HPLC, LC-MS, or NMR.High purity is paramount for accurate calibration and quantification. Impurities can lead to over or underestimation of the analyte.≥98% (HPLC)≥95%Not specified
Certificate of Analysis (CoA) A document that provides detailed information about the specific lot of the standard, including its purity, identity, and any detected impurities.A comprehensive CoA is a hallmark of a high-quality standard and is essential for regulatory compliance and data traceability.Provided with shipmentAvailable upon requestNot mentioned
Characterization Data The analytical techniques used to confirm the identity and purity of the standard (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry).Provides confidence in the structural integrity and identity of the standard.¹H-NMR, LC-MSNMR, MS-
Form The physical state of the standard (e.g., solid, powder, crystalline).The physical form can affect handling, weighing, and solubility.SolidPowder-
Solubility The solvents in which the standard is soluble.Crucial for preparing stock solutions and ensuring compatibility with the analytical method.Water, MethanolWater-
Storage Conditions The recommended temperature and conditions for storing the standard to ensure its stability.Improper storage can lead to degradation of the standard, affecting its accuracy over time.2-8°CRoom Temperature-
Cost per unit (mg or g) The price of the standard.While a factor, it should be weighed against the quality and documentation provided. $ $

Experimental Validation Protocol: HPLC-MS/MS Quantification of 2,4-DAB in a Biological Matrix

The following protocol provides a step-by-step methodology for the validation of a chosen 2,4-DAB dihydrobromide analytical standard using a sensitive and specific HPLC-MS/MS method. This protocol is adapted from established methods for amino acid analysis in biological fluids.

Objective

To validate the accuracy, precision, linearity, and sensitivity of a commercially procured 2,4-DAB dihydrobromide analytical standard for the quantification of 2,4-DAB in a representative biological matrix (e.g., human plasma).

Materials and Reagents
  • 2,4-Diaminobutanoic acid dihydrobromide analytical standard

  • Internal Standard (IS): A stable isotope-labeled analog of 2,4-DAB (e.g., D3-2,4-DAB) is recommended. If unavailable, a structural analog with similar chromatographic behavior can be used.

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile with 1% formic acid)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Experimental Workflow

Caption: Experimental workflow for the validation of a 2,4-DAB analytical standard.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of the 2,4-DAB dihydrobromide analytical standard and dissolve it in a known volume of HPLC-grade water to prepare a primary stock solution (e.g., 1 mg/mL).

    • Prepare a stock solution of the Internal Standard (IS) in a similar manner.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Perform serial dilutions of the primary stock solution to prepare working solutions.

    • Spike a known volume of the biological matrix (e.g., human plasma) with the working solutions to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Extraction:

    • To 100 µL of each calibrator, QC, and unknown sample, add the IS solution.

    • Add a protein precipitation agent (e.g., 300 µL of acetonitrile with 1% formic acid).

    • Vortex mix for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • HPLC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase column (e.g., C18) or a HILIC column may be used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure the separation of 2,4-DAB from matrix components.

      • Flow Rate: A typical flow rate for analytical LC-MS.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for 2,4-DAB and its IS need to be determined by direct infusion of the standards.

  • Data Analysis and Validation:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

    • Quantify the QC samples and any unknown samples using the calibration curve.

    • Validation Parameters:

      • Linearity: The correlation coefficient (r²) of the calibration curve should be >0.99.

      • Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

      • Precision: The coefficient of variation (CV) for the QC samples should be ≤15% (≤20% for the LLOQ).

      • Selectivity: No significant interfering peaks should be observed at the retention time of the analyte and IS in blank matrix samples.

      • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

      • Stability: Evaluate the stability of the analyte in the matrix under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The selection of a high-quality analytical standard is a foundational step in any quantitative analysis. For 2,4-Diaminobutanoic acid dihydrobromide, a systematic evaluation of commercially available standards based on purity, comprehensive documentation, and characterization data is essential. Furthermore, the in-house validation of the chosen standard using a robust and sensitive analytical method, such as the HPLC-MS/MS protocol detailed in this guide, ensures the generation of accurate, reliable, and defensible scientific data. This rigorous approach to standard selection and validation is indispensable for advancing research and development in fields where the precise quantification of 2,4-DAB is critical.

References

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical biochemistry, 211(2), 279–287. [Link]

Safety Operating Guide

Personal protective equipment for handling 2,4-Diaminobutanoic acid dihydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Safety Guide: Handling 2,4-Diaminobutanoic Acid Dihydrobromide

As a Senior Application Scientist, I recognize that handling unnatural amino acid derivatives like 2,4-Diaminobutanoic acid dihydrobromide (DAB·2HBr) requires more than just a cursory glance at a Safety Data Sheet (SDS). Whether you are utilizing this compound for solution-phase peptide synthesis, differentiating neurotoxins like β-N-methylamino-L-alanine (BMAA) via LC-MS/MS, or developing novel pharmaceuticals, understanding the causality behind its hazard profile is critical for maintaining laboratory safety and experimental integrity[1][2].

This guide synthesizes the physicochemical behavior of DAB·2HBr with field-proven operational protocols, ensuring a self-validating system for your laboratory workflows.

Hazard Profile & Mechanistic Causality

2,4-Diaminobutanoic acid dihydrobromide (and its closely related dihydrochloride analogue) is a halogenated amino acid salt[1][3]. While not acutely toxic, it presents specific occupational hazards driven by its chemical structure:

  • Hygroscopy and Acid Release: The dihydrobromide salt is highly hygroscopic. Upon exposure to ambient atmospheric moisture, the salt can undergo partial dissociation, releasing trace amounts of hydrobromic acid (HBr) vapors[1].

  • Mucous Membrane Irritation: When aerosolized dust contacts the moisture in your tear film, sweat, or respiratory tract, it causes a localized drop in pH. This mechanism is the direct cause of its primary hazard classifications: H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (Respiratory Tract Irritation)[3].

Personal Protective Equipment (PPE) Matrix

To counteract the specific mechanisms of exposure, the following PPE must be worn. Every piece of equipment serves a defined barrier function against acidic dust aerosolization.

PPE CategorySpecificationCausality & Scientific Rationale
Eye Protection Tight-fitting safety goggles (EN 166 / ANSI Z87.1)Prevents fine, airborne dihydrobromide dust from dissolving in the ocular tear film, which would otherwise cause localized acid burns and severe irritation (H319)[1].
Hand Protection Nitrile rubber gloves (Minimum thickness: 0.11 mm)Nitrile provides an excellent, non-permeable barrier against aqueous acidic salts, preventing dermal moisture from triggering HBr dissociation on the skin (H315).
Respiratory N95 (US) or P2/P3 (EN 143) particulate respiratorFilters out aerosolized micro-particles during weighing and transfer, protecting the respiratory tract from localized pH drops and subsequent inflammation (H335)[1].
Body Protection Standard cotton or Tyvek lab coat with elastic cuffsPrevents dust accumulation on personal clothing and minimizes the risk of secondary exposure outside the laboratory environment.

Operational Workflow: Reagent Handling & Preparation

To ensure both user safety and the chemical integrity of the reagent, follow this step-by-step methodology for routine handling.

Step 1: Environmental Verification Always execute operations inside a certified chemical fume hood. Verify that the face velocity is between 0.4–0.6 m/s. This ensures that any aerosolized dust or trace HBr gas is immediately drawn away from the operator's breathing zone.

Step 2: Static Mitigation and Weighing Don all required PPE. Because DAB·2HBr is a dry powder, static electricity can cause the particles to repel each other and aerosolize. Use an anti-static weighing boat and an ionizer if available. Minimize the time the primary container is open to ambient air to prevent hygroscopic clumping.

Step 3: Dissolution Protocol When preparing solutions (e.g., for peptide synthesis), slowly add the solid DAB·2HBr to your solvent (such as a buffered aqueous solution or DMF). Do not add the solvent directly to the bulk powder, as the rapid dissolution of halide salts can be mildly exothermic and may cause splattering.

Step 4: Inert Storage Post-use, flush the headspace of the primary container with an inert gas (Argon or Nitrogen) to displace atmospheric moisture. Seal tightly and store in a dark, dry environment at 2–8°C (or as specified by the manufacturer's lot data)[3].

Emergency Logistics: Spill Response & Disposal Plan

In the event of an accidental spill, standard sweeping can aerosolize the compound, exacerbating the inhalation hazard. Use the following self-validating containment protocol.

Step 1: Immediate Isolation Evacuate non-essential personnel from the immediate area. Do not turn off the fume hood; maximize local exhaust ventilation to clear any suspended particulate matter.

Step 2: Dry Containment Critical Rationale: Do not apply water to the spill initially. Water will rapidly dissolve the salt, potentially releasing irritating hydrobromic acid vapors and spreading the contamination. Instead, gently cover the spilled powder with a dry, inert absorbent material such as dry sand or vermiculite.

Step 3: Collection Using a non-sparking, anti-static brush and dustpan, carefully sweep the mixture. Use slow, deliberate motions to prevent the creation of a dust cloud.

Step 4: Chemical Incineration Disposal Transfer the collected waste into a sealable, chemically resistant polyethylene container. Label the container clearly as "Halogenated Amino Acid Waste." DAB·2HBr must not be flushed down the drain. It should be disposed of by dissolving or mixing the material with a combustible solvent and burning it in a licensed chemical incinerator equipped with an afterburner and scrubber (to neutralize the resulting hydrogen bromide gas).

Process Visualization

The following diagram illustrates the logical decision tree and workflow for handling DAB·2HBr, ensuring that operators can quickly reference the correct procedural pathway.

G Handling 2,4-Diaminobutanoic Acid Dihydrobromide (DAB·2HBr) Handling Routine Routine Laboratory Operation Handling->Routine Spill Accidental Spill or Exposure Handling->Spill PPE Don Required PPE: N95/P3 Mask, Nitrile Gloves, Safety Goggles Routine->PPE Evacuate Evacuate Area & Maximize Ventilation Spill->Evacuate Hood Execute in Chemical Fume Hood PPE->Hood Disposal Incineration via EHS Guidelines Hood->Disposal Waste Contain Contain Spill (Avoid Dust Formation) Evacuate->Contain Contain->Disposal Cleanup

Logical workflow for routine handling and emergency spill response for DAB·2HBr.

References

Sources

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